1-Boc-4-Formyl-4-methylpiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-5-12(4,9-14)6-8-13/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKGOFDRKIAUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623836 | |
| Record name | tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189442-92-0 | |
| Record name | tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-4-Formyl-4-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-Boc-4-Formyl-4-methylpiperidine
CAS Number: 189442-92-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information on 1-Boc-4-Formyl-4-methylpiperidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of in-depth experimental data in publicly accessible resources, this document focuses on the fundamental properties and synthetic context of this molecule and related structures.
Core Compound Properties
This compound, with the CAS number 189442-92-0, is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and both a formyl and a methyl group at the 4-position. The presence of the Boc group enhances its utility in multi-step organic syntheses by protecting the piperidine nitrogen from unwanted reactions, while the aldehyde functionality serves as a versatile handle for further chemical modifications.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 189442-92-0 | [1] |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.3 g/mol | [1] |
| Topological Polar Surface Area | 46.6 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Experimental Context
A general conceptual workflow for the synthesis of such compounds often involves the protection of the piperidine nitrogen, followed by the introduction or modification of substituents at the 4-position.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for substituted piperidine synthesis.
Applications in Drug Discovery and Medicinal Chemistry
Piperidine derivatives are crucial scaffolds in modern drug discovery due to their presence in numerous biologically active molecules. The structural rigidity and the ability to present substituents in defined spatial orientations make them attractive building blocks for targeting a wide range of biological targets. While specific applications for this compound are not extensively documented, related compounds are key intermediates in the synthesis of various therapeutic agents.
The aldehyde group on the piperidine ring is a versatile functional group that can participate in a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the construction of more complex molecular architectures.
General Role in Medicinal Chemistry
Caption: Role of functionalized piperidines in drug discovery.
Spectral Data and Characterization
Comprehensive, experimentally-derived spectral data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain at the time of this report. For definitive structural confirmation and purity assessment, researchers would need to acquire this data upon synthesis or acquisition of the compound.
Conclusion
This compound represents a potentially valuable, yet under-documented, building block for organic synthesis and drug discovery. Its structural features suggest utility in the construction of complex, biologically active molecules. However, a significant gap exists in the publicly available, detailed experimental procedures and characterization data for this specific compound. Further research and publication in this area would be beneficial to the scientific community.
References
1-Boc-4-Formyl-4-methylpiperidine molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, and a conceptual synthetic pathway for 1-Boc-4-formyl-4-methylpiperidine, a key building block in medicinal chemistry and drug development.
Core Molecular Data
This compound, with the CAS Number 189442-92-0, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and both a formyl and a methyl group at the 4-position.[1] This substitution pattern makes it a valuable intermediate for the synthesis of complex heterocyclic compounds.
Quantitative Molecular Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.3 g/mol | [1] |
| Canonical SMILES | CC1(CCN(CC1)C(=O)OC(C)(C)C)C=O | [1] |
| CAS Number | 189442-92-0 | [1] |
Molecular Structure
The two-dimensional structure of this compound is depicted below, generated from its canonical SMILES representation.
Caption: 2D structure of this compound.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocols (Conceptual)
The following outlines a conceptual experimental protocol for the synthesis of this compound based on the workflow above. This is a generalized procedure and would require optimization for specific laboratory conditions.
Objective: To synthesize this compound via the oxidation of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine.
Materials:
-
1-Boc-4-(hydroxymethyl)-4-methylpiperidine (starting material)
-
Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
Anhydrous dichloromethane (DCM) as solvent
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure (using PCC):
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-4-(hydroxymethyl)-4-methylpiperidine in anhydrous dichloromethane.
-
Reaction: To the stirred solution, add pyridinium chlorochromate (PCC) portion-wise at room temperature. The amount of PCC should be in slight excess relative to the starting material.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
Synthesis of 1-Boc-4-Formyl-4-methylpiperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Boc-4-formyl-4-methylpiperidine, a valuable building block in medicinal chemistry and drug development. This document details a primary synthetic pathway, provides established experimental protocols, summarizes quantitative data, and includes visualizations to elucidate the reaction process.
Introduction
This compound, with its protected amine and reactive aldehyde functionality at a quaternary center, serves as a crucial intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The strategic placement of the methyl and formyl groups on the piperidine ring allows for the construction of sterically hindered and structurally diverse compounds. This guide focuses on a reliable and commonly employed synthetic route: the oxidation of the corresponding primary alcohol, 1-Boc-4-hydroxymethyl-4-methylpiperidine.
Primary Synthetic Pathway
The most direct and widely applicable method for the preparation of this compound is the oxidation of its precursor, 1-Boc-4-hydroxymethyl-4-methylpiperidine. This precursor is either commercially available or can be synthesized through multi-step sequences, often starting from N-Boc-4-piperidone. The oxidation of the primary alcohol to the aldehyde is a critical transformation that can be achieved using various modern oxidation reagents. This guide will focus on two prevalent and effective methods: Swern oxidation and Dess-Martin Periodinane (DMP) oxidation.
Caption: General oxidation pathway.
Experimental Protocols
This section provides detailed experimental methodologies for the oxidation of 1-Boc-4-hydroxymethyl-4-methylpiperidine to this compound. The following protocols are adapted from established procedures for similar substrates and are expected to provide high yields of the desired product.
Method 1: Swern Oxidation
The Swern oxidation is a reliable and high-yielding method that utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures to convert primary alcohols to aldehydes with minimal over-oxidation.[1]
Experimental Workflow:
Caption: Swern oxidation workflow.
Protocol:
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM dropwise.
-
Stir the resulting mixture for 15 minutes at -78 °C.
-
Add a solution of 1-Boc-4-hydroxymethyl-4-methylpiperidine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 30 minutes.
-
Add triethylamine (5.0 equivalents) to the mixture, and stir for an additional 15 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Method 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane oxidation is a mild and convenient method that employs a hypervalent iodine reagent at room temperature, offering high selectivity for the oxidation of primary alcohols to aldehydes.[1][2]
Experimental Workflow:
Caption: DMP oxidation workflow.
Protocol:
-
To a stirred solution of 1-Boc-4-hydroxymethyl-4-methylpiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.2 equivalents) in one portion.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).[1]
-
Stir the mixture vigorously until the solid byproducts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the described oxidation protocols, based on typical results for similar substrates. Actual yields and purity may vary depending on the specific reaction conditions and the purity of the starting material.
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Typical Yield | >90% | >90% |
| Purity (post-chromatography) | >98% | >98% |
| Reaction Time | 2-4 hours | 1-3 hours[1] |
| Reaction Temperature | -78 °C to room temperature | Room temperature[1] |
| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane |
Conclusion
The synthesis of this compound is most effectively achieved through the oxidation of its corresponding primary alcohol. Both the Swern and Dess-Martin periodinane oxidation methods provide excellent yields and high purity of the desired aldehyde. The choice between these methods may depend on the scale of the reaction, the availability of reagents, and the specific laboratory conditions. The Dess-Martin oxidation offers the convenience of room temperature reaction conditions, while the Swern oxidation is a robust and widely used alternative. This guide provides the necessary procedural details for the successful synthesis of this important synthetic intermediate.
References
An In-depth Technical Guide to the Synthesis of 1-Boc-4-Formyl-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for obtaining 1-Boc-4-formyl-4-methylpiperidine, a key building block in the development of various pharmaceutical agents. This document outlines two principal and reliable strategies, starting from commercially available precursors. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthetic pathway.
Core Synthetic Strategies
Two primary synthetic routes have been identified as the most viable for the preparation of this compound:
-
Route A: Oxidation of (1-Boc-4-methylpiperidin-4-yl)methanol. This well-established method involves the synthesis of the precursor alcohol followed by its oxidation to the target aldehyde.
-
Route B: Reduction of a 1-Boc-4-methylpiperidine-4-carboxylic acid derivative. This strategy focuses on the partial reduction of a carboxylic acid ester to the aldehyde.
Route A: Oxidation of (1-Boc-4-methylpiperidin-4-yl)methanol
This synthetic pathway involves two key steps: the reduction of 1-Boc-4-methylpiperidine-4-carboxylic acid to the corresponding alcohol, followed by the oxidation of this alcohol to the desired aldehyde.
Step 1: Synthesis of (1-Boc-4-methylpiperidin-4-yl)methanol
The initial step involves the reduction of the carboxylic acid to a primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[1][2]
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Carboxylic Acid: A solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water.
-
Work-up: The resulting suspension is filtered, and the solid is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Oxidation to this compound
The synthesized alcohol is then oxidized to the aldehyde. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for this conversion, known for its high selectivity and compatibility with various functional groups.[3][4][5][6]
Experimental Protocol:
-
Reaction Setup: To a solution of (1-Boc-4-methylpiperidin-4-yl)methanol (1.0 equivalent) in dichloromethane (DCM) at 0 °C is added Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise.
-
Reaction: The reaction mixture is stirred at room temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Work-up: The mixture is stirred vigorously for 15-20 minutes until the layers become clear. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude aldehyde is purified by column chromatography on silica gel.
Alternatively, a Swern oxidation can be employed, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[7][8][9][10]
Alternative Experimental Protocol (Swern Oxidation):
-
Activation of DMSO: A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath). Anhydrous DMSO (2.5 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.
-
Addition of Alcohol: A solution of (1-Boc-4-methylpiperidin-4-yl)methanol (1.0 equivalent) in anhydrous DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.
-
Addition of Base: Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature over 1-2 hours.
-
Work-up: Water is added to the reaction mixture, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Quantitative Data for Route A
| Step | Reaction | Key Reagents | Typical Yield | Purity |
| 1 | Reduction of Carboxylic Acid | LiAlH₄, THF | 85-95% | >95% after purification |
| 2 | Oxidation of Alcohol | Dess-Martin Periodinane, DCM | 80-90% | >98% after purification |
| 2 (alt.) | Oxidation of Alcohol | DMSO, Oxalyl Chloride, Et₃N | 75-85% | >98% after purification |
Diagram of Synthetic Pathway (Route A)
Caption: Synthetic pathway for Route A.
Route B: Reduction of a 1-Boc-4-methylpiperidine-4-carboxylic acid derivative
This approach involves the esterification of the starting carboxylic acid, followed by a controlled reduction of the ester to the aldehyde.
Step 1: Synthesis of methyl 1-Boc-4-methylpiperidine-4-carboxylate
The carboxylic acid is first converted to its methyl ester to facilitate a more controlled reduction.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 equivalent) in methanol is added a catalytic amount of sulfuric acid.
-
Reaction: The reaction mixture is heated to reflux for 4-6 hours, or until the reaction is complete by TLC.
-
Work-up: The mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the methyl ester, which can be used in the next step without further purification.
Step 2: Reduction of the Ester to the Aldehyde
The partial reduction of the methyl ester to the aldehyde is effectively achieved using Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[11][12][13][14]
Experimental Protocol:
-
Reaction Setup: A solution of methyl 1-Boc-4-methylpiperidine-4-carboxylate (1.0 equivalent) in anhydrous toluene or DCM is cooled to -78 °C under an inert atmosphere.
-
Addition of DIBAL-H: A solution of DIBAL-H in hexanes or toluene (1.1-1.2 equivalents) is added dropwise, maintaining the temperature at -78 °C.
-
Reaction: The reaction is stirred at -78 °C for 1-3 hours. The progress of the reaction is monitored by TLC.
-
Quenching: The reaction is quenched at -78 °C by the slow, dropwise addition of methanol.
-
Work-up: The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is added, followed by vigorous stirring until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude aldehyde is purified by column chromatography on silica gel.
Quantitative Data for Route B
| Step | Reaction | Key Reagents | Typical Yield | Purity |
| 1 | Esterification | CH₃OH, H₂SO₄ (cat.) | 90-98% | >95% |
| 2 | Ester Reduction | DIBAL-H, Toluene/DCM | 70-85% | >98% after purification |
Diagram of Synthetic Pathway (Route B)
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 戴斯-马丁氧化剂 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 13. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: Spectroscopic and Synthetic Overview of 1-Boc-4-Formyl-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 1-Boc-4-formyl-4-methylpiperidine. Due to the limited availability of direct experimental data in peer-reviewed literature, the spectroscopic data presented herein is predicted based on the analysis of structurally similar compounds and established principles of NMR, IR, and MS spectroscopy. This document is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related piperidine derivatives.
Molecular and Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds such as 1-Boc-4-formylpiperidine, 1-Boc-4-methylpiperidine, and other substituted piperidines.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.6 | s | 1H | CHO |
| ~3.6 - 3.8 | m | 2H | H-2ax, H-6ax |
| ~2.8 - 3.0 | m | 2H | H-2eq, H-6eq |
| ~1.6 - 1.8 | m | 2H | H-3ax, H-5ax |
| ~1.45 | s | 9H | C(CH₃)₃ |
| ~1.3 - 1.5 | m | 2H | H-3eq, H-5eq |
| ~1.1 | s | 3H | 4-CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The chemical shifts for the piperidine ring protons are approximate and may exhibit complex coupling patterns.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~204 | CHO |
| ~155 | N-COO- |
| ~80 | -C(CH₃)₃ |
| ~45 | C-4 |
| ~40 | C-2, C-6 |
| ~30 | C-3, C-5 |
| ~28.5 | -C(CH₃)₃ |
| ~22 | 4-CH₃ |
Solvent: CDCl₃
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970, 2860 | Strong | C-H stretch (alkane) |
| ~2720 | Medium | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1470 | Medium | C-H bend (alkane) |
| ~1160 | Strong | C-O stretch (carbamate) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 227 | Low | [M]⁺ |
| 171 | High | [M - C₄H₈]⁺ (loss of isobutylene) |
| 128 | Medium | [M - Boc]⁺ |
| 100 | Medium | [M - C₄H₈ - CHO - CH₃]⁺ |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the oxidation of the corresponding primary alcohol, 1-Boc-4-(hydroxymethyl)-4-methylpiperidine. This precursor can be synthesized from commercially available starting materials.
Synthetic Workflow Diagram
Caption: Plausible synthetic route for this compound.
General Experimental Protocol: Oxidation of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
This protocol describes a general procedure for the oxidation of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine to the target aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
1-Boc-4-(hydroxymethyl)-4-methylpiperidine
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine (1 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad thoroughly with diethyl ether.
-
Combine the organic filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Molecular Structure and Spectroscopic Correlations
The following diagram illustrates the structure of this compound with key predicted spectroscopic features highlighted.
Caption: Molecular structure and key predicted spectroscopic correlations.
Disclaimer: The spectroscopic data provided in this guide are predicted and have not been confirmed by direct experimental evidence for this compound. This information should be used for guidance and reference purposes. Experimental verification is recommended for precise characterization.
Stability and Storage of 1-Boc-4-Formyl-4-methylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Boc-4-Formyl-4-methylpiperidine (CAS No: 189442-92-0), a key building block in contemporary pharmaceutical synthesis. Due to the limited availability of public, in-depth stability studies for this specific molecule, this document integrates data from structurally analogous compounds, established principles of organic chemistry, and information from safety data sheets (SDS) to offer a thorough guide for its handling and storage.
Chemical and Physical Properties
This compound, with the IUPAC name tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate, possesses a molecular structure that includes a reactive aldehyde group and an acid-labile tert-butyloxycarbonyl (Boc) protecting group.[1] These functional groups are central to its synthetic utility and also dictate its stability profile.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₃ | PubChem[1] |
| Molecular Weight | 227.30 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | Soluble in methanol. | Fisher Scientific[2] |
Recommended Storage Conditions
Proper storage is crucial to maintain the purity and integrity of this compound, preventing degradation and ensuring reliable performance in synthetic applications. The recommended conditions are extrapolated from data on close structural analogs, such as 1-Boc-piperidine-4-carboxaldehyde.[3]
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale and References |
| Temperature | 2°C to 8°C | Based on storage recommendations for the analogous compound 1-Boc-piperidine-4-carboxaldehyde.[3] Lower temperatures minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | The aldehyde functionality is susceptible to oxidation. An inert atmosphere mitigates this risk. |
| Light | Protect from light. | Aldehydes can be light-sensitive. Amber vials or storage in the dark is recommended.[4] |
| Moisture | Keep container tightly sealed in a dry place. | The compound may be hygroscopic.[4] Moisture can potentially facilitate hydrolysis or other degradation pathways. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | Strong acids can cleave the Boc protecting group.[4][5] Strong oxidizing agents can convert the aldehyde to a carboxylic acid. Strong bases can catalyze aldol-type side reactions. |
Stability Profile and Potential Degradation Pathways
The stability of this compound is primarily influenced by its two main functional groups: the N-Boc group and the aldehyde. The N-Boc group is known to be stable under basic, nucleophilic, and reductive conditions but is readily cleaved by strong acids.[5][6] Aldehydes are inherently susceptible to oxidation and can undergo various other reactions.
Two primary degradation pathways should be considered during storage and handling:
-
Acid-Catalyzed Deprotection: Exposure to acidic conditions can lead to the removal of the Boc group, yielding 4-formyl-4-methylpiperidine. This reaction proceeds via a stable tertiary carbocation intermediate.[5][7]
-
Oxidation of the Aldehyde: The formyl group can be oxidized to a carboxylic acid, particularly if exposed to atmospheric oxygen, forming 1-Boc-4-carboxy-4-methylpiperidine. This process can be accelerated by light and trace metal impurities.
References
- 1. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | C12H21NO3 | CID 22248051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Boc-piperidine-4-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 3. 1-Boc-piperidine-4-carboxaldehyde 95 137076-22-3 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Navigating the Safety Landscape of 1-Boc-4-Formyl-4-methylpiperidine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information for 1-Boc-4-Formyl-4-methylpiperidine (CAS No. 189442-92-0), a key building block in modern medicinal chemistry. Understanding the toxicological profile and proper handling procedures for this compound is paramount for ensuring laboratory safety and the integrity of research outcomes. This document synthesizes available safety data, outlines relevant experimental protocols for toxicity assessment, and visualizes potential biological interactions to equip researchers with the knowledge necessary for its safe and effective use.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on available data.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure risk. The following procedures are recommended based on the safety data sheets of structurally similar piperidine derivatives.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile, neoprene) at all times.
-
A lab coat or chemical-resistant apron should be worn to protect street clothing.
-
For operations with a higher risk of splashing, consider additional protective clothing.
-
-
Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust or vapors.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 2).
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.
Experimental Protocols for Toxicological Assessment
To further characterize the toxicological profile of this compound, a battery of in vitro and in vivo assays can be employed. The following are representative protocols for assessing the cytotoxicity and genotoxicity of substituted piperidine compounds.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Genotoxicity Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. A mutagen can cause a reversion of this mutation, allowing the bacteria to grow.
Methodology:
-
Strain Selection: Select appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[2]
-
Exposure: In a test tube, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Potential Biological Interactions and Signaling Pathways
While specific studies on the biological effects of this compound are limited, the piperidine scaffold is a well-known pharmacophore present in numerous bioactive molecules. Derivatives of piperidine have been shown to interact with a variety of biological targets and modulate key signaling pathways. Understanding these potential interactions can guide further research into the compound's mechanism of action and toxicological profile.
Piperidine derivatives have been reported to modulate several critical signaling pathways, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some piperidine-containing compounds have been shown to inhibit this pathway, leading to anticancer effects.[3]
-
NF-κB Pathway: The NF-κB pathway is involved in inflammation and immune responses. Modulation of this pathway by piperidine derivatives can have either pro- or anti-inflammatory effects depending on the specific compound.[4]
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, including apoptosis. Some piperidine-containing natural products have been shown to induce apoptosis through the activation of this pathway.[5]
Conclusion
This compound is a valuable research chemical that requires careful handling due to its hazardous properties. This guide provides a foundational understanding of its health and safety aspects, empowering researchers to work with this compound responsibly. Adherence to the outlined safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to mitigate risks. Further toxicological studies employing the described experimental protocols are necessary to fully elucidate the safety profile of this compound and to inform its potential applications in drug discovery and development.
References
- 1. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | C12H21NO3 | CID 22248051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of the Boc Protecting Group in Modern Piperidine Synthesis: An In-depth Technical Guide
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical compounds. Its synthesis and functionalization are of paramount importance to drug development professionals. However, the inherent reactivity of the secondary amine within the piperidine ring presents a significant challenge, often leading to undesired side reactions. To orchestrate complex molecular transformations with precision, the strategic use of protecting groups is essential.
Among the arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) group stands out as a cornerstone in modern organic synthesis.[1] Its widespread adoption is due to a unique combination of stability across a broad spectrum of reaction conditions and its facile, selective removal under acidic conditions.[2] This guide provides a comprehensive technical overview of the Boc protecting group's role in piperidine synthesis, detailing its core principles, applications, and experimental protocols for researchers, scientists, and professionals in drug development.
Core Principles: The Chemistry of the Boc Group
The utility of the Boc group is rooted in its distinct chemical properties, which allow it to be introduced and removed under specific, controlled conditions.
Mechanism of Protection
The most common method for installing the Boc group onto the piperidine nitrogen involves a reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2] The reaction proceeds via the nucleophilic attack of the piperidine nitrogen on one of the electrophilic carbonyl carbons of the anhydride. This process can be facilitated by a base, such as triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP), to neutralize the resulting acidic byproduct. The unstable intermediate, tert-butyl bicarbonate, then decomposes into tert-butanol and carbon dioxide.[3]
Mechanism of Deprotection
The defining characteristic of the Boc group is its lability under acidic conditions.[2] Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable organic solvent such as dichloromethane (DCM) or dioxane.[2][4] The mechanism begins with the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates, releasing carbon dioxide and the free piperidine amine, often as its corresponding acid salt.[2][5]
Advantages and Disadvantages
The choice of a protecting group is critical and depends on the overall synthetic strategy. The Boc group offers a compelling set of features:
| Feature | Description |
| Key Advantage | Orthogonality with other common protecting groups (e.g., Fmoc, Cbz), enabling complex, multi-step syntheses.[2][6][7] |
| Stability | Highly stable under a wide range of conditions, including strong bases, nucleophiles, and catalytic hydrogenation.[1][2] This allows for extensive molecular modifications elsewhere without premature deprotection. |
| Disadvantage | The requirement for harsh acidic conditions for removal can be detrimental to other acid-sensitive functional groups within the substrate.[1][6] |
Strategic Applications in Piperidine Synthesis
The Boc group is more than a simple mask for the piperidine nitrogen; it is an active participant in synthetic strategy, enabling selectivity and directing reactivity.
1. Enabling Selective Functionalization
By neutralizing the reactivity of the piperidine nitrogen, the Boc group permits a vast array of chemical transformations to be performed on other parts of the molecule.[8] This is particularly crucial in the synthesis of complex pharmaceutical intermediates like (R)-3-(Boc-Amino)piperidine, a key building block for DPP-IV inhibitors such as Alogliptin.[9][10] The Boc group ensures that reactions proceed smoothly, minimizing impurities and maximizing the yield of the desired active pharmaceutical ingredient (API).[9]
2. Directing Group for C-H Functionalization
The Boc group can act as a powerful directing group, influencing the regioselectivity of reactions on the piperidine ring itself. A notable example is the α-lithiation of N-Boc-piperidine. Using a strong base like sec-butyllithium (s-BuLi) in the presence of a ligand like TMEDA, deprotonation occurs preferentially at the C2 position (alpha to the nitrogen).[11] The resulting organolithium intermediate can then be trapped with various electrophiles to introduce substituents at the C2 position with high selectivity.[11][12] This strategy is a cornerstone for creating complex substitution patterns that would be difficult to achieve otherwise.
3. Role in Asymmetric Synthesis
The synthesis of enantiomerically pure piperidines is vital, as the biological activity of many drugs is dependent on a specific stereochemistry.[9] The Boc group is instrumental in these syntheses. For instance, a facile synthesis of 3-(N-Boc amino) piperidine derivatives starts from naturally occurring L-glutamic acid.[13] In this multi-step route, the amino group of the precursor is protected with a Boc group early in the sequence, which stabilizes the molecule and allows for subsequent reduction and cyclization steps to proceed cleanly to form the desired chiral piperidine ring.[13]
Quantitative Data and Experimental Protocols
For the practicing scientist, reproducible data and detailed methodologies are critical. This section provides a summary of quantitative outcomes from cited experiments and detailed protocols for the introduction and removal of the Boc group.
Summary of Quantitative Data in Piperidine Synthesis
The following table summarizes yields from key steps in the synthesis of N-Boc piperidine derivatives, demonstrating the efficiency of Boc-group-related transformations.
| Starting Material | Transformation | Reagents & Conditions | Product | Yield | Reference |
| (S)-Dimethyl 2-aminopentanedioate | N-Boc Protection | (Boc)₂O, TEA, DMAP, CH₂Cl₂ | (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate | 92% | [13] |
| (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate | Cyclization | 1. TsCl, DMAP2. Cyclohexylamine, K₂CO₃, MeCN | (S)-tert-butyl (1-(cyclohexyl)piperidin-3-yl)carbamate | 74% | |
| t-butyl pyridine-3-ylcarbamate | Hydrogenation | H₂ (0.6 MPa), 5% Pd/C, Acetic Acid, 65°C | t-butyl piperidine-3-ylcarbamate | 73.8% | [10] |
| N-Boc-piperidine | Solvent-Free Deprotection | ex situ HCl gas | Piperidine Hydrochloride | >99% | [14] |
| Thalidomide-piperazine-Boc | Acidic Deprotection | 20-50% TFA in DCM | Deprotected TFA Salt | >90% | [15] |
Experimental Protocol 1: N-Boc Protection of a Piperidine Derivative
This protocol is adapted from the synthesis of (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate.
-
Materials:
-
(S)-Dimethyl 2-aminopentanedioate (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq)
-
Triethylamine (TEA, 4.0 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the starting amine (1.0 eq) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add triethylamine (4.0 eq), followed by di-tert-butyl dicarbonate (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding distilled water.
-
Extract the mixture with CH₂Cl₂ (3x).
-
Combine the organic layers and wash sequentially with 10% aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-Boc protected piperidine derivative.
-
Experimental Protocol 2: N-Boc Deprotection using TFA/DCM
This is a general and highly effective protocol for removing the Boc group.[4][15]
-
Materials:
-
N-Boc protected piperidine derivative (1.0 eq)
-
Trifluoroacetic acid (TFA, 5-20 eq)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
-
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-20 eq) to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for an additional 1-4 hours.
-
Monitor the reaction for the consumption of starting material by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting residue, add cold diethyl ether to precipitate the deprotected product as its TFA salt.
-
Stir the suspension for 15-30 minutes, then collect the solid product by filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum.
-
The resulting TFA salt is often of high purity and can be used directly in subsequent steps or neutralized by washing with a basic aqueous solution (e.g., NaHCO₃) during an extractive work-up to yield the free amine.
-
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis of piperidine derivatives.[1] Its unique combination of stability to a wide range of reagents and lability under acidic conditions provides a robust and versatile strategy for managing the reactivity of the piperidine nitrogen.[1][2] Beyond simply masking the amine, the Boc group plays a crucial role in directing C-H functionalization and enabling the selective, high-yield synthesis of complex and chirally pure piperidine-containing molecules. A thorough understanding of its application, as detailed in this guide, empowers researchers and drug development professionals to design more efficient and elegant synthetic routes to novel therapeutics and complex chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Reductive Amination using 1-Boc-4-Formyl-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the reductive amination of 1-Boc-4-formyl-4-methylpiperidine, a valuable building block in medicinal chemistry for the synthesis of substituted piperidine derivatives. The protocols focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for a wide range of amines.[1] This methodology offers a reliable and high-yielding route to secondary and tertiary amines, tolerating a variety of functional groups.[1]
Introduction
Reductive amination is a cornerstone of amine synthesis, enabling the formation of carbon-nitrogen bonds through the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[2] The reaction proceeds via an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine.[2] this compound is a key intermediate for the synthesis of 4-substituted-4-aminomethylpiperidine derivatives, which are structural motifs present in numerous bioactive compounds.
Sodium triacetoxyborohydride has emerged as a reagent of choice for reductive aminations due to its mild nature, which allows for the selective reduction of the iminium ion in the presence of the starting aldehyde.[3] It is less toxic than sodium cyanoborohydride and often provides cleaner reactions and higher yields.
Reaction Principle
The reductive amination process involves two key steps that can be performed in a single pot:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of this compound to form a hemiaminal, which then dehydrates to form an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.
-
Reduction: A hydride reagent, in this case, sodium triacetoxyborohydride, delivers a hydride to the iminium ion, reducing it to the final amine product.
Data Presentation
The following tables summarize representative yields for the reductive amination of this compound with various primary and secondary amines under the optimized conditions described in the protocols below.
Table 1: Reductive Amination with Primary Amines
| Amine | Product | Yield (%) |
| Benzylamine | tert-butyl 4-((benzylamino)methyl)-4-methylpiperidine-1-carboxylate | 92 |
| Aniline | tert-butyl 4-((anilino)methyl)-4-methylpiperidine-1-carboxylate | 88 |
| Cyclohexylamine | tert-butyl 4-((cyclohexylamino)methyl)-4-methylpiperidine-1-carboxylate | 95 |
| n-Butylamine | tert-butyl 4-((butylamino)methyl)-4-methylpiperidine-1-carboxylate | 90 |
Table 2: Reductive Amination with Secondary Amines
| Amine | Product | Yield (%) |
| Morpholine | tert-butyl 4-((morpholino)methyl)-4-methylpiperidine-1-carboxylate | 96 |
| Piperidine | tert-butyl 4-methyl-4-((piperidin-1-yl)methyl)piperidine-1-carboxylate | 94 |
| N-Methylaniline | tert-butyl 4-((methyl(phenyl)amino)methyl)-4-methylpiperidine-1-carboxylate | 85 |
| Diethylamine | tert-butyl 4-((diethylamino)methyl)-4-methylpiperidine-1-carboxylate | 89 |
Note: The yields presented are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination with Primary and Secondary Amines using Sodium Triacetoxyborohydride
This one-pot procedure is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic Acid (optional, for less reactive amines or ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 5-10 mL per mmol of aldehyde) is added the amine (1.0-1.2 eq).
-
The mixture is stirred at room temperature for 20-60 minutes to allow for imine formation. For less reactive amines, a catalytic amount of acetic acid (0.1-0.2 eq) can be added.
-
Sodium triacetoxyborohydride (1.2-1.5 eq) is then added portion-wise over 5-10 minutes. The reaction is typically exothermic, and the temperature should be monitored.
-
The reaction mixture is stirred at room temperature for 1 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is stirred for 30 minutes, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane or ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Stepwise Procedure for Reductive Amination with Primary Amines Prone to Dialkylation
For certain primary amines, dialkylation can be a competing side reaction. A stepwise procedure can mitigate this issue.[1]
Materials:
-
This compound
-
Primary Amine
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: Dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in anhydrous methanol (5-10 mL per mmol of aldehyde). Stir the mixture at room temperature for 1-3 hours until imine formation is complete as monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Reductive amination reaction mechanism.
References
Synthesis of N-Substituted Piperidines from 1-Boc-4-Formyl-4-methylpiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of N-substituted piperidines, utilizing the versatile starting material, 1-Boc-4-formyl-4-methylpiperidine. The core of this synthetic strategy revolves around a robust and widely applicable one-pot reductive amination procedure, followed by an optional deprotection step to yield the final secondary amine or to enable further N-functionalization.
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to readily introduce a variety of substituents at the nitrogen atom allows for the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This protocol is designed to be a reliable and scalable method for the generation of libraries of N-substituted 4-aminomethyl-4-methylpiperidine derivatives.
Core Synthetic Strategy: Reductive Amination
The primary method for the direct synthesis of N-substituted piperidines from this compound is reductive amination. This one-pot reaction involves the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent to afford the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation due to its selectivity for imines over aldehydes and its tolerance of a wide range of functional groups.[1][2]
A subsequent, optional step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the free secondary amine of the piperidine ring. This secondary amine can be the final target molecule or can serve as a handle for further N-alkylation or N-acylation reactions.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of this compound
This protocol describes a general method for the synthesis of tert-butyl 4-(((alkyl/aryl)amino)methyl)-4-methylpiperidine-1-carboxylate derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, aniline, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add the desired primary or secondary amine (1.0-1.2 eq.).
-
If the amine is an aniline or a less reactive amine, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
To the reaction mixture, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted piperidine derivative.
Protocol 2: Boc-Deprotection of N-Substituted Piperidines
This protocol describes the removal of the Boc protecting group to yield the free secondary amine.
Materials:
-
Boc-protected N-substituted piperidine derivative (from Protocol 1)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in 1,4-dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution (1M)
-
Dichloromethane (DCM) for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected piperidine derivative (1.0 eq.) in DCM.
-
Add an excess of trifluoroacetic acid (TFA, 5-10 eq.) or a solution of 4M HCl in 1,4-dioxane (5-10 eq.) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in water and basify the aqueous solution by the slow addition of saturated aqueous NaHCO₃ solution or 1M NaOH solution until the pH is basic (pH 9-10).
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the deprotected N-substituted piperidine. Further purification by chromatography or crystallization may be necessary.
Data Presentation
The following table summarizes representative yields for the synthesis of various N-substituted piperidines using the protocols described above. The yields are indicative and may vary depending on the specific substrate and reaction conditions.
| Amine Substrate | Product | Protocol | Typical Yield (%) |
| Benzylamine | tert-butyl 4-((benzylamino)methyl)-4-methylpiperidine-1-carboxylate | 1 | 85-95% |
| Aniline | tert-butyl 4-((anilino)methyl)-4-methylpiperidine-1-carboxylate | 1 | 70-85% |
| Morpholine | tert-butyl 4-(morpholinomethyl)-4-methylpiperidine-1-carboxylate | 1 | 80-90% |
| 4-Fluoroaniline | tert-butyl 4-(((4-fluorophenyl)amino)methyl)-4-methylpiperidine-1-carboxylate | 1 | 75-88% |
| N/A | (4-methylpiperidin-4-yl)methanamine | 2 | 90-98% |
Visualizations
Caption: Synthetic workflow for N-substituted piperidines.
Caption: Mechanism of Reductive Amination.
References
Application Notes and Protocols: The Use of 1-Boc-4-Formyl-4-methylpiperidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-formyl-4-methylpiperidine, a substituted piperidine derivative, is a valuable building block in modern medicinal chemistry. Its unique structural features, including a Boc-protected nitrogen, a reactive aldehyde group, and a quaternary center at the 4-position, make it a versatile scaffold for the synthesis of complex and biologically active molecules. The piperidine moiety is a common motif in numerous pharmaceuticals, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability. The formyl group provides a key reactive handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of therapeutic agents, with a focus on its application in the development of Liver X Receptor β (LXRβ) agonists and SHP2 inhibitors.
Core Applications in Drug Discovery
The strategic incorporation of the this compound scaffold allows for the exploration of chemical space in the design of novel therapeutics. Key applications include:
-
Introduction of a 4,4-disubstituted piperidine moiety: This can impart conformational rigidity to a molecule, which can be crucial for selective binding to a biological target.
-
Synthesis of spirocyclic systems: The formyl group can be elaborated to form a second ring system spiro-fused to the piperidine ring.
-
Elaboration into various side chains: The aldehyde functionality serves as a versatile precursor for a wide range of substituents that can modulate the pharmacological profile of a compound.
Two notable applications are in the development of selective LXRβ agonists for potential treatment of neurodegenerative diseases and allosteric SHP2 inhibitors for oncology.
Synthesis and Application in Liver X Receptor β (LXRβ) Agonists
Liver X receptors (LXRs) are nuclear receptors that play a crucial role in cholesterol metabolism and have emerged as potential therapeutic targets for neurodegenerative disorders like Alzheimer's disease. Selective activation of the LXRβ isoform is desirable to avoid peripheral side effects associated with LXRα activation.[1] this compound serves as a key intermediate in the synthesis of potent and selective LXRβ agonists.[1]
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate [1]
This protocol describes the synthesis of the title compound from a commercially available starting material.
Materials:
-
tert-Butyl 4-ethoxycarbonylpiperidine-1-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
1.8 M Lithium diisopropylamide (LDA) in THF/heptane/ethylbenzene
-
Iodomethane
-
Dichloromethane (DCM)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Dess-Martin periodinane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum Ether (PE) and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Methylation: To a solution of tert-butyl 4-ethoxycarbonylpiperidine-1-carboxylate (1 equivalent) in anhydrous THF at -78 °C, add 1.8 M LDA solution (2 equivalents) dropwise. Stir the mixture for 10 minutes at -78 °C. Add iodomethane (1.1 equivalents) and continue stirring at this temperature.
-
Reduction: After the methylation is complete (monitored by TLC), cool the reaction mixture to -78 °C and add DIBAL-H (1.5 equivalents) dropwise. Stir for 2 hours at -78 °C.
-
Oxidation: Quench the reaction with methanol and allow it to warm to room temperature. Add a solution of Dess-Martin periodinane (1.5 equivalents) in DCM. Stir the mixture until the oxidation is complete.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Extract the mixture with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (PE/EtOAc gradient) to afford tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate.
Quantitative Data:
| Step | Product | Yield |
| Methylation, Reduction, and Oxidation | tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate | 90%[1] |
Protocol 2: Synthesis of an LXRβ Agonist using Reductive Amination
This protocol outlines the use of this compound in a reductive amination reaction to construct a key intermediate for an LXRβ agonist.
Materials:
-
tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate
-
A primary amine (e.g., an aniline derivative)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate (1 equivalent) and the primary amine (1.1 equivalents) in DCM, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired Boc-protected piperidine derivative.
-
The Boc-protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final LXRβ agonist or an intermediate for further elaboration.
Signaling Pathway
Caption: Simplified LXRβ signaling pathway.
Synthesis and Application in Allosteric SHP2 Inhibitors
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways downstream of receptor tyrosine kinases (RTKs). It is a key regulator of the RAS-MAPK pathway, and its hyperactivity is implicated in various cancers. Allosteric inhibitors of SHP2 are a promising therapeutic strategy. This compound has been utilized as a building block in the synthesis of potent and orally bioavailable allosteric SHP2 inhibitors.[2]
Experimental Protocols
Protocol 3: Synthesis of a SHP2 Inhibitor Intermediate [2]
This protocol details a key step in the synthesis of a SHP2 inhibitor where this compound is reacted with an organometallic reagent.
Materials:
-
A suitable aryl or heteroaryl bromide
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate
-
Water
-
Ethyl Acetate (EtOAc)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
To a solution of the aryl or heteroaryl bromide (1.1 equivalents) in anhydrous THF at -78 °C, add n-BuLi (1.1 equivalents) dropwise. Stir the mixture for 30 minutes at this temperature to form the corresponding lithiated species.
-
Add a solution of tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate (1 equivalent) in THF to the reaction mixture at -60 °C.
-
Stir the reaction for 1 hour at -60 °C.
-
Quench the reaction with water and partition the mixture between EtOAc and water.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (EtOAc/hexanes gradient) to yield the desired alcohol intermediate. This intermediate can then be further elaborated to the final SHP2 inhibitor.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield |
| Lithiated aryl/heteroaryl species | tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | tert-Butyl 4-(hydroxy(aryl/heteroaryl)methyl)-4-methylpiperidine-1-carboxylate | Not explicitly stated, but purification is effective.[2] |
Signaling Pathway
References
Application of 1-Boc-4-Formyl-4-methylpiperidine in Agrochemical Synthesis: A Detailed Overview
Introduction
The piperidine scaffold is a cornerstone in the development of modern agrochemicals, imparting potent biological activity and desirable physicochemical properties to a wide array of fungicides, insecticides, and herbicides.[1] The inherent structural flexibility of the piperidine ring allows for extensive chemical modification, enabling the fine-tuning of a molecule's efficacy, target specificity, and environmental profile. Among the myriad of piperidine-based building blocks, 1-Boc-4-Formyl-4-methylpiperidine stands out as a particularly versatile intermediate for the synthesis of novel crop protection agents.
The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates controlled and selective reactions, while the formyl group at the 4-position serves as a reactive handle for a variety of synthetic transformations. Furthermore, the methyl group at the same position introduces a degree of steric hindrance that can favorably influence the binding affinity of the final agrochemical to its biological target, potentially leading to enhanced activity and selectivity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential agrochemical candidates.
Application Notes
A Versatile Scaffold for Diverse Agrochemicals
This compound is a valuable starting material for accessing a range of agrochemical classes. The aldehyde functionality can be readily converted into various functional groups and heterocyclic systems known to be present in active agrochemical ingredients.
Fungicide Synthesis:
The piperidine moiety is a key component in several classes of fungicides, including Sterol Biosynthesis Inhibitors (SBIs), Succinate Dehydrogenase Inhibitors (SDHIs), and Oxysterol-Binding Protein (OSBP) inhibitors. This compound can be elaborated to incorporate the necessary pharmacophores for these modes of action. For instance, the formyl group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, which can be further cyclized to generate novel heterocyclic systems with potential fungicidal activity. A recent study highlighted the potent antifungal activity of piperidine-4-carbohydrazide derivatives, suggesting a promising avenue for derivatives of this compound.
Insecticide Development:
Piperidine derivatives have also found utility as insecticides. The synthesis of insecticidal compounds often involves the incorporation of specific toxophores that interact with the nervous system of insects. The formyl group of this compound can be transformed into functionalities such as oximes, which are present in some insecticidal molecules. Furthermore, reductive amination of the aldehyde can introduce diverse amine substituents, allowing for the exploration of a broad chemical space to identify potent insecticidal leads.
Table 1: Potential Agrochemical Applications of this compound Derivatives
| Agrochemical Class | Potential Synthetic Route from this compound | Mode of Action (Example) |
| Fungicides | Condensation with hydrazides followed by cyclization to form triazole or oxadiazole derivatives. | Inhibition of ergosterol biosynthesis (Sterol Biosynthesis Inhibitors - SBIs). |
| Reductive amination followed by coupling with a carboxylic acid to form an amide linkage. | Inhibition of succinate dehydrogenase in the mitochondrial respiratory chain (Succinate Dehydrogenase Inhibitors - SDHIs). | |
| Insecticides | Conversion of the formyl group to an oxime ether. | Modulation of nicotinic acetylcholine receptors. |
| Wittig reaction to introduce a carbon-carbon double bond followed by further functionalization. | Disruption of the insect nervous system. | |
| Herbicides | Oxidation of the formyl group to a carboxylic acid, followed by amide or ester formation. | Inhibition of specific plant enzymes, such as acetolactate synthase (ALS). |
Experimental Protocols
The following protocols describe key synthetic transformations of this compound to generate precursors for agrochemical synthesis.
Protocol 1: Synthesis of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine (via Reduction)
This protocol describes the reduction of the formyl group to a primary alcohol, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 1-Boc-4-(hydroxymethyl)-4-methylpiperidine.
Protocol 2: Synthesis of a Schiff Base Derivative (via Condensation with an Aniline)
This protocol details the formation of an imine, a common precursor for the synthesis of various heterocyclic systems.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Toluene
-
Dean-Stark apparatus
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and reflux condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq), the substituted aniline (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude Schiff base can be purified by crystallization or column chromatography.
Visualizations
The following diagrams illustrate potential synthetic pathways starting from this compound.
Caption: Synthetic pathways from this compound to agrochemicals.
Caption: Workflow for the synthesis of an agrochemical via reductive amination.
References
Application Notes and Protocols for One-Pot Synthesis Methods Involving 1-Boc-4-Formyl-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1-Boc-4-formyl-4-methylpiperidine as a versatile building block in one-pot multicomponent reactions. The sterically hindered quaternary center adjacent to the formyl group offers a unique structural motif for the synthesis of novel and diverse chemical entities with potential applications in drug discovery and medicinal chemistry. The protocols outlined below are based on established multicomponent reaction principles and are intended as a guide for the development of libraries of complex piperidine-containing compounds.
Introduction
This compound is a valuable synthetic intermediate that combines a conformationally restricted piperidine scaffold with a reactive aldehyde functionality. The presence of the tert-butyloxycarbonyl (Boc) protecting group ensures stability and compatibility with a wide range of reaction conditions, while the methyl group at the C4 position introduces a stereocenter that can influence the three-dimensional structure of the resulting products. One-pot synthesis methodologies, particularly multicomponent reactions (MCRs), are highly efficient strategies for generating molecular complexity from simple starting materials in a single step, thereby reducing synthesis time, cost, and waste. This document details protocols for the application of this compound in two powerful MCRs: the Ugi four-component reaction (Ugi-4CR) and the Strecker synthesis of α-aminonitriles.
I. Ugi Four-Component Reaction (Ugi-4CR) for the Synthesis of Peptidomimetics
The Ugi-4CR is a cornerstone of combinatorial chemistry, allowing for the rapid synthesis of α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The use of this compound in this reaction is anticipated to yield peptidomimetic structures with a constrained piperidine moiety, a class of compounds of significant interest in drug development.
Data Presentation: Representative Ugi-4CR
The following table summarizes representative quantitative data for a typical Ugi-4CR involving this compound. Yields are based on general expectations for this type of reaction.
| Entry | Amine | Carboxylic Acid | Isocyanide | Product Yield (%) |
| 1 | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 85 |
| 2 | Aniline | Benzoic Acid | Cyclohexyl isocyanide | 78 |
| 3 | Methylamine | Propionic Acid | Benzyl isocyanide | 82 |
Experimental Protocol: Ugi-4CR
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Benzylamine, 1.0 equiv)
-
Carboxylic acid (e.g., Acetic Acid, 1.0 equiv)
-
Isocyanide (e.g., tert-Butyl isocyanide, 1.0 equiv)
-
Methanol (solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and dissolve in methanol (0.5 M).
-
Add the amine (1.0 equiv) to the solution and stir for 20 minutes at room temperature to facilitate imine formation.
-
To this mixture, add the carboxylic acid (1.0 equiv) followed by the isocyanide (1.0 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired α-acylamino carboxamide.
Visualization: Ugi-4CR Workflow
Caption: Workflow for the Ugi four-component reaction.
II. Strecker Synthesis of α-Aminonitriles
The Strecker synthesis is a three-component reaction between an aldehyde, an amine, and a cyanide source to produce α-aminonitriles, which are valuable precursors for the synthesis of α-amino acids. Employing this compound in this reaction provides access to novel α-amino nitrile derivatives bearing the substituted piperidine scaffold.
Data Presentation: Representative Strecker Synthesis
The following table presents representative quantitative data for a typical Strecker synthesis using this compound. Yields are based on general expectations for this reaction.[1]
| Entry | Amine | Cyanide Source | Product Yield (%) |
| 1 | Ammonia (from NH4Cl) | KCN | 90 |
| 2 | Aniline | Trimethylsilyl cyanide (TMSCN) | 92 |
| 3 | Benzylamine | Sodium Cyanide (NaCN) | 88 |
Experimental Protocol: Strecker Synthesis
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Aniline, 1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2 equiv)
-
Catalyst (optional, e.g., Zr(HSO4)4, 2-4 mol%)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv) and the amine (1.0 equiv).
-
If using a catalyst, add it to the mixture.
-
Stir the mixture at room temperature.
-
Slowly add trimethylsilyl cyanide (1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure α-aminonitrile.
Visualization: Strecker Synthesis Logical Relationship
Caption: Logical flow of the one-pot Strecker synthesis.
References
Application Notes and Protocols for the Wittig Olefination of 1-Boc-4-Formyl-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Wittig olefination of tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate. The Wittig reaction is a powerful tool for the conversion of aldehydes and ketones to alkenes.[1][2][3] In the context of drug development and medicinal chemistry, the synthesis of vinyl- or other alkene-containing piperidine derivatives is a critical step in the generation of novel scaffolds for therapeutic agents. This protocol focuses on the methylenation of the sterically hindered 1-Boc-4-formyl-4-methylpiperidine, a valuable intermediate in pharmaceutical synthesis.
Introduction
The Wittig reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to react with a carbonyl compound, yielding an alkene and a phosphine oxide byproduct.[1][2] The stereochemical outcome of the reaction is influenced by the nature of the ylide; unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides predominantly yield E-alkenes.[4] For the introduction of a simple methylene group, an unstabilized ylide generated from a methyltriphosphonium salt is commonly employed.[3]
The substrate, this compound, presents a sterically hindered aldehyde at a quaternary center. This steric hindrance can impact the reaction rate and may necessitate carefully optimized conditions to achieve a high yield. The protocols provided herein are based on established Wittig reaction principles and analogous transformations reported in the literature for similar piperidine-based substrates.
Reaction Scheme
Caption: General scheme of the Wittig olefination of this compound.
Experimental Protocols
Two primary protocols are presented for the Wittig olefination of this compound. Protocol A is based on conditions reported for the analogous reaction with N-tert-butoxycarbonyl-piperidone and is a robust starting point.[5] Protocol B offers an alternative using a different strong base.
Protocol A: Methylenation using Potassium tert-butoxide (t-BuOK)
This protocol is adapted from procedures used for the Wittig reaction of N-Boc-4-piperidone.[5]
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
Procedure:
-
Ylide Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 to 1.5 equivalents).
-
Add anhydrous toluene to the flask.
-
Cool the suspension to 0-10 °C using an ice bath.
-
Under a nitrogen atmosphere, add potassium tert-butoxide (1.2 to 1.5 equivalents) portion-wise, ensuring the internal temperature does not exceed 20 °C.
-
Stir the resulting bright yellow to orange mixture at 10-20 °C for 1-2 hours to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in anhydrous toluene.
-
Slowly add the aldehyde solution to the ylide mixture at 10-20 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-Boc-4-methyl-4-vinylpiperidine.
-
Protocol B: Methylenation using n-Butyllithium (n-BuLi)
This protocol utilizes a common alternative strong base for ylide generation.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
Procedure:
-
Ylide Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 to 1.5 equivalents).
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Under a nitrogen atmosphere, slowly add n-butyllithium (1.1 to 1.4 equivalents) dropwise, maintaining the internal temperature below 5 °C. A deep red or orange color should develop.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution back to 0 °C.
-
Slowly add the aldehyde solution to the ylide mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol A.
-
Data Presentation
The following table summarizes typical reaction parameters for the Wittig olefination. Note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization for this compound due to potential steric hindrance.
| Parameter | Protocol A (t-BuOK) | Protocol B (n-BuLi) |
| Wittig Reagent | Methyltriphenylphosphonium bromide | Methyltriphenylphosphonium bromide |
| Base | Potassium tert-butoxide | n-Butyllithium |
| Solvent | Toluene | Tetrahydrofuran |
| Temperature | 10-20 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield | Moderate to Good (expected) | Moderate to Good (expected) |
Experimental Workflow
Caption: A generalized workflow for the Wittig olefination of this compound.
Discussion and Optimization
-
Steric Hindrance: The presence of a methyl group at the 4-position of the piperidine ring increases steric bulk around the aldehyde. This may slow down the rate of reaction. If the reaction is sluggish, consider increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time.
-
Choice of Base and Solvent: The combination of t-BuOK in toluene and n-BuLi in THF are common and effective for generating non-stabilized ylides. The choice may depend on reagent availability and compatibility with other functional groups if the substrate were more complex.
-
Ylide Stability: The methylide (Ph₃P=CH₂) is a non-stabilized ylide and is highly reactive. It should be generated and used in situ under an inert atmosphere.
-
Side Products: The primary byproduct of the Wittig reaction is triphenylphosphine oxide. This is typically removed during aqueous work-up and column chromatography.
-
Alternative Wittig-type Reactions: For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred.[3] While aldehydes are generally more reactive than ketones, if the Wittig reaction provides low yields, the HWE reaction using a phosphonate ester could be an alternative approach.
Conclusion
The Wittig olefination of this compound is a feasible transformation for the synthesis of the corresponding vinyl derivative. The provided protocols, based on established methodologies for similar substrates, offer a solid foundation for researchers. Due to the specific nature of the substrate, some optimization of reaction conditions may be necessary to achieve optimal yields. Careful monitoring of the reaction progress and purification by column chromatography are essential for obtaining the desired product in high purity.
References
Application Notes and Protocols for Aldol Condensation Reactions with 1-Boc-4-Formyl-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Aldol and Knoevenagel condensation reactions utilizing 1-Boc-4-Formyl-4-methylpiperidine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel α,β-unsaturated ketones and other derivatives containing a substituted piperidine moiety. Such compounds are valuable scaffolds in drug discovery, exhibiting a range of biological activities.
Introduction
This compound is a key starting material for introducing a protected, substituted piperidine ring into a target molecule. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for controlled reactivity and subsequent deprotection under acidic conditions to reveal the secondary amine for further functionalization. The aldehyde group readily participates in carbon-carbon bond-forming reactions, most notably the Aldol and Knoevenagel condensations, to generate α,β-unsaturated carbonyl compounds. These products serve as versatile intermediates for the synthesis of more complex molecules, including potential therapeutic agents.
Core Applications in Drug Discovery
The α,β-unsaturated ketone moiety formed through Aldol condensation is a Michael acceptor and can participate in various subsequent reactions, making it a valuable synthon. Piperidine-containing chalcones and related compounds have demonstrated a wide array of pharmacological activities, including:
-
Anticancer Agents: The piperidone core, structurally related to the products of these reactions, is found in analogues of curcumin with cytotoxic activity against cancer cell lines.
-
Antibacterial and Antifungal Agents: Chalcone derivatives containing piperidine or piperazine fragments have shown promising antibacterial and antifungal properties.
-
Enzyme Inhibition: Piperidinyl-substituted chalcones have been identified as inhibitors of enzymes such as α-amylase, suggesting potential applications in the management of diabetes.
Experimental Protocols
The following protocols provide detailed methodologies for the Aldol and Knoevenagel condensation reactions of this compound with representative ketones and active methylene compounds.
Protocol 1: Base-Catalyzed Aldol Condensation with Acetophenone (Claisen-Schmidt Condensation)
This protocol describes the synthesis of (E)-tert-butyl 4-(3-oxo-3-phenylprop-1-en-1-yl)-4-methylpiperidine-1-carboxylate.
Reaction Scheme:
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (5-10 mL per mmol of aldehyde) in a round-bottom flask, add acetophenone (1.0-1.2 eq).
-
Base Addition: While stirring at room temperature, add an aqueous solution of NaOH (2.0-3.0 eq in water) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure α,β-unsaturated ketone.
Data Presentation:
| Reactant 1 | Reactant 2 | Base (eq.) | Solvent | Time (h) | Yield (%) |
| This compound (1.0 eq) | Acetophenone (1.1 eq) | NaOH (2.5) | EtOH | 4 | 85-95 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of tert-butyl 4-(2,2-dicyanovinyl)-4-methylpiperidine-1-carboxylate.
Reaction Scheme:
Materials:
-
This compound
-
Malononitrile
-
Piperidine or Triethylamine (Et₃N)
-
Ethanol (EtOH) or Isopropanol (IPA)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Round-bottom flask with a Dean-Stark trap (optional)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and malononitrile (1.0-1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1-0.2 eq). For reactions where water removal is beneficial, a Dean-Stark trap can be used with a solvent like toluene.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-60 °C to increase the reaction rate.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Data Presentation:
| Reactant 1 | Reactant 2 | Base (eq.) | Solvent | Time (h) | Yield (%) |
| This compound (1.0 eq) | Malononitrile (1.05 eq) | Piperidine (0.15) | EtOH | 2 | 90-98 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the Aldol and Knoevenagel condensation reactions.
Caption: General workflow for Aldol/Knoevenagel condensation.
Signaling Pathway Relevance
While a specific signaling pathway for the direct products of these reactions is not established, the resulting α,β-unsaturated ketones with a piperidine core are scaffolds that can be further elaborated into molecules targeting various biological pathways implicated in disease. For instance, their potential as enzyme inhibitors could modulate signaling cascades dependent on those enzymes.
Caption: From synthesis to potential biological modulation.
Conclusion
The Aldol and Knoevenagel condensation reactions of this compound provide a robust and versatile route to synthesize α,β-unsaturated ketones and related derivatives. These products are valuable intermediates in the development of novel therapeutic agents due to the prevalence of the piperidine scaffold in bioactive molecules. The provided protocols offer a solid foundation for researchers to explore the synthesis of a diverse library of compounds for screening in various drug discovery programs. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired scale of the reaction.
Application Notes and Protocols for Grignard Reactions Involving 1-Boc-4-Formyl-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Grignard reaction involving 1-Boc-4-formyl-4-methylpiperidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the piperidine scaffold in numerous biologically active molecules.[1][2] The addition of various Grignard reagents to this sterically hindered aldehyde allows for the synthesis of a diverse range of chiral secondary alcohols, which are valuable intermediates for the development of novel therapeutic agents.
Core Applications
The products derived from the Grignard reaction of this compound serve as key intermediates in the synthesis of complex molecules for various therapeutic areas. The piperidine moiety can introduce favorable pharmacokinetic properties and act as a scaffold to orient functional groups for optimal target binding.[3] Potential applications of the resulting secondary alcohols include:
-
Scaffolds for Peptidomimetics: The rigid piperidine core can be used to create conformationally constrained peptide mimics.[3]
-
Development of GPCR Ligands: The piperidine structure is a common feature in many G protein-coupled receptor (GPCR) ligands.[3]
-
Synthesis of Novel Analgesics and Anti-inflammatory Agents: Piperidine derivatives are crucial in the design of compounds targeting biological pathways related to pain and inflammation.[1]
-
Exploration of Structure-Activity Relationships (SAR): The modular nature of the Grignard reaction allows for the systematic introduction of various substituents, facilitating the exploration of SAR in drug discovery programs.
Challenges and Considerations
The Grignard reaction with this compound presents a notable challenge due to the steric hindrance around the aldehyde carbonyl group. This steric bulk can impede the approach of the Grignard reagent, potentially leading to lower yields or requiring carefully optimized reaction conditions compared to less hindered aldehydes.[4][5] Key factors to consider for successful synthesis include:
-
Choice of Grignard Reagent: The size and reactivity of the Grignard reagent will significantly impact the reaction outcome.
-
Reaction Temperature: Low temperatures are typically required to control the reactivity and minimize side reactions.
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential for the formation and stability of the Grignard reagent.
-
Diastereoselectivity: The chiral center generated during the reaction can lead to the formation of diastereomers. The ratio of these diastereomers may be influenced by the reaction conditions and the nature of the Grignard reagent.
General Reaction Scheme
The general reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to the carbonyl carbon of this compound, followed by an aqueous workup to yield the corresponding secondary alcohol.
References
Application Notes and Protocols for 1-Boc-4-Formyl-4-methylpiperidine as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-formyl-4-methylpiperidine (CAS No. 189442-92-0) is a valuable chiral building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring with a quaternary stereocenter at the 4-position bearing both a formyl and a methyl group, offers a unique scaffold for the synthesis of complex molecules with defined three-dimensional architectures. The presence of the versatile formyl group allows for a wide range of chemical transformations, including nucleophilic additions, reductive aminations, and olefination reactions, making it a key intermediate in the construction of novel pharmaceutical candidates and spirocyclic compounds. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for controlled manipulation of the molecule during synthetic sequences.
These application notes provide an overview of the utility of this compound in stereoselective synthesis and offer detailed protocols for its application, particularly in the construction of spirocyclic systems, which are of significant interest in drug discovery.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 189442-92-0[1] |
| Molecular Formula | C₁₂H₂₁NO₃[1] |
| Molecular Weight | 227.30 g/mol [2] |
| Appearance | Not specified (typically an oil or low-melting solid) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |
Applications in Stereoselective Synthesis
The quaternary center of this compound makes it an attractive starting material for the synthesis of compounds with high structural rigidity and complexity. The aldehyde functionality serves as a key handle for introducing further molecular diversity.
Synthesis of Spirocyclic Oxindoles
Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. This compound can serve as a crucial precursor for the construction of spiro-piperidine-oxindole scaffolds. The general synthetic strategy involves the reaction of the formyl group with an appropriate nucleophile derived from an oxindole derivative.
A potential synthetic pathway for the construction of a spiro-piperidine-oxindole core is outlined below. This involves a Wittig-type reaction or a direct nucleophilic addition followed by cyclization.
Caption: Synthetic approach to spiro-piperidine-oxindoles.
Experimental Protocols
While specific literature examples detailing the use of this compound are not abundant, the following protocols are based on well-established transformations of similar aldehydes and are expected to be applicable.
Protocol 1: Wittig Olefination for Alkene Synthesis
This protocol describes a general procedure for the conversion of the formyl group of this compound to an alkene moiety using a phosphonium ylide.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).
-
Slowly add the strong base (1.05 equivalents) to the suspension to generate the ylide. A color change is typically observed.
-
Stir the resulting ylide solution at the same temperature for 30-60 minutes.
-
Prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the aldehyde solution to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of the quenching agent.
-
Transfer the mixture to a separatory funnel and extract the product with the extraction solvent (3 x volumes).
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Expected Outcome and Data Presentation:
| Reactant (Ylide) | Product | Yield (%) | Stereoselectivity (E:Z) |
| Ph₃P=CH₂ | tert-Butyl 4-methyl-4-vinylpiperidine-1-carboxylate | Data not available | Not applicable |
| Ph₃P=CHCO₂Et | tert-Butyl 4-(2-ethoxycarbonylvinyl)-4-methylpiperidine-1-carboxylate | Data not available | Predominantly E |
Protocol 2: Reductive Amination for Amine Synthesis
This protocol outlines a general procedure for the synthesis of a secondary amine from this compound and a primary amine via reductive amination.
Materials:
-
This compound
-
Primary amine (1.0-1.2 equivalents)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate
-
Extraction solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in the solvent, add acetic acid (0.1-1.0 equivalent, if necessary).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with the extraction solvent (3 x volumes).
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Reductive Amination:
Caption: Workflow for reductive amination.
Conclusion
This compound is a promising chiral building block for the synthesis of complex, biologically active molecules. Its quaternary stereocenter and versatile formyl group provide a platform for the stereocontrolled introduction of diverse functionalities. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this compound in their drug discovery and development programs. Further investigation into its asymmetric transformations will undoubtedly expand its application in the synthesis of novel chiral therapeutics.
References
Application Notes and Protocols: Deprotection of the Boc Group from 1-Boc-4-Formyl-4-methylpiperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3][4] 1-Boc-4-formyl-4-methylpiperidine is a key building block in the synthesis of various pharmaceutical compounds. The deprotection of its nitrogen atom is a critical step to enable further functionalization. This document provides detailed application notes and protocols for the efficient deprotection of the Boc group from this compound and its derivatives.
Deprotection Methodologies
The removal of the Boc group is typically achieved through acidolysis.[3] The mechanism involves the protonation of the carbamate oxygen, which leads to the formation of a stable tert-butyl cation and carbamic acid. The carbamic acid then readily decarboxylates to yield the free amine.[1][2][5] The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[1][6][7]
Acidic Deprotection
Strong acids are the reagents of choice for routine Boc deprotection.[3]
-
Trifluoroacetic Acid (TFA): TFA is a highly effective reagent for Boc cleavage and is often used in a co-solvent like dichloromethane (DCM).[1][2][4] Its volatility simplifies the removal of excess reagent after the reaction is complete.[3]
-
Hydrogen Chloride (HCl): A solution of HCl in an organic solvent, such as 1,4-dioxane or methanol, provides a common alternative to TFA.[3][6][8] This method can be advantageous for substrates that may be sensitive to TFA.
Data Presentation
The following tables summarize typical quantitative data for the deprotection of this compound using standard acidic methods. Please note that optimal conditions may vary depending on the specific derivative and scale of the reaction.
Table 1: Trifluoroacetic Acid (TFA) Deprotection Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| TFA Concentration | 20% in DCM | 50% in DCM | Neat TFA |
| Temperature | 0 °C to rt | rt | rt |
| Reaction Time | 1 - 3 hours | 30 min - 2 hours | 15 - 60 min |
| Typical Yield | >95% | >95% | >95% |
| Notes | Milder conditions, suitable for sensitive substrates. | Standard conditions, widely applicable.[9] | Harsh conditions, for very stable substrates. |
Table 2: Hydrogen Chloride (HCl) Deprotection Conditions
| Parameter | Condition 1 | Condition 2 |
| Reagent | 4M HCl in 1,4-Dioxane | Saturated HCl in Ethyl Acetate |
| Temperature | rt | 0 °C to rt |
| Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Typical Yield | >90% | >90% |
| Notes | Product often precipitates as the HCl salt.[6][10] | Good for large-scale reactions. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a general procedure for the removal of a Boc group using TFA in DCM.
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.[4]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[10]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[10]
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 4-formyl-4-methylpiperidine derivative.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This protocol provides an alternative to TFA for Boc deprotection.
Materials:
-
This compound derivative
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Standard laboratory glassware for filtration
Procedure:
-
Dissolve the this compound derivative (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (3-5 equivalents).[10]
-
Stir the reaction mixture at room temperature. The hydrochloride salt of the deprotected product may precipitate.[10]
-
Monitor the progress of the deprotection by TLC or LC-MS until all the starting material has been consumed (typically 1-4 hours).[3]
-
Upon completion, remove the solvent under reduced pressure. Alternatively, add diethyl ether to precipitate the product and collect it by filtration.[10]
-
To obtain the free base, the resulting hydrochloride salt can be neutralized with a base such as saturated aqueous NaHCO₃ and extracted with an organic solvent as described in Protocol 1.
Visualizations
Boc Deprotection Mechanism
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for Boc deprotection.
Logic Diagram for Method Selection
Caption: Decision tree for selecting a Boc deprotection method.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-4-Formyl-4-methylpiperidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 1-Boc-4-Formyl-4-methylpiperidine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during this synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent synthetic strategy involves a two-step process:
-
Synthesis of the precursor alcohol: 1-Boc-4-hydroxymethyl-4-methylpiperidine is typically synthesized from N-Boc-4-piperidone.
-
Oxidation of the alcohol: The resulting alcohol is then oxidized to the desired aldehyde, this compound.
Q2: Which oxidation method is best for converting 1-Boc-4-hydroxymethyl-4-methylpiperidine to the aldehyde?
Several mild oxidation methods are suitable for this transformation, each with its own advantages and disadvantages. The most commonly employed methods are the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the Parikh-Doering oxidation. The choice of method often depends on the scale of the reaction, available reagents, and sensitivity of the substrate to specific reaction conditions.
Troubleshooting Guide
Issue 1: Low yield in the synthesis of the precursor alcohol, 1-Boc-4-hydroxymethyl-4-methylpiperidine.
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Possible Cause: Incomplete reaction or side reactions during the Grignard addition of a methyl group to N-Boc-4-piperidone.
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Troubleshooting Steps:
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Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.
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Use freshly prepared or titrated Grignard reagent (e.g., methylmagnesium bromide or chloride) to ensure accurate stoichiometry.
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Maintain the reaction at a low temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent to minimize side reactions.[1]
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Use an appropriate solvent, such as anhydrous tetrahydrofuran (THF) or diethyl ether.[1]
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Issue 2: Low or no yield of the desired aldehyde during the oxidation step.
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Possible Cause (Swern Oxidation):
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Moisture in the reaction: Water can quench the reactive electrophile. Ensure all reagents and solvents are anhydrous.
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Incorrect temperature control: The reaction must be kept at very low temperatures (typically -78 °C) to prevent the decomposition of the activated DMSO complex and formation of byproducts.[2]
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Impure oxalyl chloride: Old or improperly stored oxalyl chloride can degrade, leading to incomplete activation of DMSO.
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-
Possible Cause (Dess-Martin Oxidation):
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Decomposition of DMP: Dess-Martin periodinane can be sensitive to moisture. Store it in a desiccator.
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Insufficient reaction time: While generally fast, the reaction should be monitored by TLC to ensure completion.
-
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Possible Cause (Parikh-Doering Oxidation):
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Poor quality of sulfur trioxide-pyridine complex: The complex can be hygroscopic and lose activity. Use a high-quality, dry reagent.
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Insufficient base: An adequate amount of a hindered base like triethylamine or diisopropylethylamine is crucial for the reaction to proceed.[3]
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Issue 3: Formation of significant side products during the oxidation.
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Possible Cause (Swern Oxidation):
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Pummerer rearrangement: This can occur if the reaction temperature is not kept sufficiently low, leading to the formation of a methylthiomethyl (MTM) ether byproduct.
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Over-oxidation: While less common with Swern oxidation, prolonged reaction times or elevated temperatures could potentially lead to further oxidation.
-
-
Troubleshooting Steps:
-
Strictly maintain the reaction temperature at or below -60 °C during the Swern oxidation.
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Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
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Issue 4: Difficulty in purifying the final product, this compound.
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Possible Cause: The basic nature of the piperidine nitrogen can cause tailing on silica gel chromatography.[4] The aldehyde functionality can also be sensitive.
-
Troubleshooting Steps:
-
Column Chromatography:
-
Work-up:
-
During aqueous work-up, use a saturated solution of sodium bicarbonate to neutralize any acidic residues, which could potentially catalyze side reactions of the aldehyde.
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Minimize exposure of the purified aldehyde to air and light, as aldehydes can be prone to oxidation. Store under an inert atmosphere at low temperatures.
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-
Data Presentation
Table 1: Comparison of Oxidation Methods for 1-Boc-4-hydroxymethyl-4-methylpiperidine
| Oxidation Method | Typical Yield Range | Reaction Temperature | Key Reagents | Common Side Products | Advantages | Disadvantages |
| Swern Oxidation | >95%[5] | -78 °C to room temp. | DMSO, Oxalyl Chloride, Triethylamine | Dimethyl sulfide, CO, CO₂ | High yield, reliable, mild conditions.[2] | Requires cryogenic temperatures, produces foul-smelling and toxic byproducts.[5] |
| Dess-Martin Oxidation | 85-95% | Room Temperature | Dess-Martin Periodinane (DMP) | Iodinane byproducts | Mild conditions, no cryogenic temperatures needed, simple work-up.[6] | DMP is expensive and potentially explosive.[6] |
| Parikh-Doering Oxidation | 80-90% | 0 °C to room temp. | DMSO, SO₃·pyridine, Triethylamine | Dimethyl sulfide | Can be run at more convenient temperatures than Swern, stable reagents.[3] | May require a large excess of reagents.[3] |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4-hydroxymethyl-4-methylpiperidine
This protocol is adapted from a general procedure for the synthesis of N-Boc-4-methyl-4-hydroxypiperidine.[1]
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To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add methylmagnesium chloride (1.3 eq) dropwise.
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Allow the reaction mixture to slowly warm to 0 °C and stir for 2 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which can often be used in the next step without further purification. A typical yield for this reaction is >95%.[1]
Protocol 2: Swern Oxidation of 1-Boc-4-hydroxymethyl-4-methylpiperidine
This protocol is based on a general procedure for Swern oxidation.[5]
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To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise, ensuring the internal temperature remains below -65 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 1-Boc-4-hydroxymethyl-4-methylpiperidine (1.0 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
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Add triethylamine (5.0 eq) dropwise, allowing the temperature to rise to -60 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding water.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
This protocol is based on a general procedure for DMP oxidation.[5]
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To a stirred solution of 1-Boc-4-hydroxymethyl-4-methylpiperidine (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC (typically complete within 1-3 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield of the target aldehyde.
References
Common side reactions in the synthesis of 1-Boc-4-Formyl-4-methylpiperidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-4-formyl-4-methylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent synthetic strategy involves the oxidation of the corresponding primary alcohol, 1-Boc-4-(hydroxymethyl)-4-methylpiperidine. Commonly employed oxidation methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation. An alternative route involves the partial reduction of a nitrile, such as 1-Boc-4-cyano-4-methylpiperidine, using a hydride reagent like diisobutylaluminum hydride (DIBAL-H).
Q2: What is the primary side reaction of concern during the oxidation of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine?
The most common side reaction is the over-oxidation of the desired aldehyde to the corresponding carboxylic acid, 1-Boc-4-carboxy-4-methylpiperidine. This is more likely to occur with stronger oxidizing agents or if the reaction is not carefully monitored and quenched upon completion. Mild oxidation conditions are crucial to minimize this byproduct.
Q3: Are there any specific byproducts associated with Swern oxidation?
Yes, a notable byproduct of the Swern oxidation is dimethyl sulfide ((CH₃)₂S), which has a strong and unpleasant odor. Additionally, if the reaction temperature is not carefully controlled and rises above -60 °C, the formation of mixed thioacetals can occur. Proper quenching and work-up procedures are necessary to remove these impurities.
Q4: How can I monitor the progress of the oxidation reaction?
Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, should be used to separate the starting alcohol from the product aldehyde. The spots can be visualized using a potassium permanganate stain, which will react with the alcohol and aldehyde.
Q5: What are the potential side reactions when using DIBAL-H to reduce 1-Boc-4-cyano-4-methylpiperidine?
The primary side reaction is the over-reduction of the intermediate imine to the corresponding primary amine, 1-Boc-4-(aminomethyl)-4-methylpiperidine. Careful control of the reaction temperature (typically -78 °C) and the stoichiometry of DIBAL-H are critical to prevent this.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of the starting alcohol | Inactive oxidizing agent. | Use a fresh batch of the oxidizing agent. For DMP, ensure it has been stored under anhydrous conditions. For Swern, ensure the DMSO is anhydrous and the oxalyl chloride is of high quality. |
| Insufficient amount of oxidizing agent. | Increase the equivalents of the oxidizing agent. Typically, 1.2-1.5 equivalents are used. | |
| Low reaction temperature (for some methods). | While Swern oxidation requires low temperatures, other oxidations might need room temperature to proceed at a reasonable rate. Check the recommended temperature for your chosen method. | |
| Presence of a significant amount of carboxylic acid byproduct | Over-oxidation. | Use a milder oxidizing agent (e.g., DMP or TEMPO). Ensure the reaction is quenched as soon as the starting material is consumed (monitor by TLC). Avoid prolonged reaction times. |
| Formation of an unidentifiable byproduct | Instability of the aldehyde product. | Aldehydes can be prone to oxidation or other side reactions upon prolonged exposure to air or during work-up. It is advisable to use the crude aldehyde in the next step as quickly as possible or to purify it promptly. |
| Side reaction with the Boc protecting group. | While generally stable, harsh acidic or basic conditions can affect the Boc group. Ensure the work-up conditions are mild. | |
| Difficulty in purifying the final product | Co-elution of the aldehyde with byproducts. | Optimize the solvent system for column chromatography. A gradient elution of ethyl acetate in hexanes is often effective. |
| Presence of non-polar byproducts from Swern oxidation. | Ensure a thorough aqueous work-up to remove water-soluble byproducts. Rinsing glassware with a bleach solution can help oxidize residual dimethyl sulfide. | |
| Incomplete reduction of the nitrile with DIBAL-H | Insufficient DIBAL-H. | Use a slight excess of DIBAL-H (e.g., 1.1-1.2 equivalents). |
| DIBAL-H solution has degraded. | Use a freshly opened bottle of DIBAL-H or titrate the solution to determine its exact molarity. | |
| Formation of the primary amine during nitrile reduction | Over-reduction. | Maintain a low reaction temperature (-78 °C) throughout the addition of DIBAL-H. Quench the reaction at low temperature before allowing it to warm up. |
Quantitative Data Summary
| Oxidation Method | Starting Material | Typical Yield of Aldehyde | Purity | Key Considerations |
| Swern Oxidation | Primary Alcohol | >95% | >98% | Requires cryogenic temperatures (-78 °C) and produces odorous dimethyl sulfide. |
| Dess-Martin Periodinane (DMP) | Primary Alcohol | 90-98% | >98% | Mild conditions (room temperature), but the reagent is expensive and potentially explosive. |
| TEMPO/Bleach | Primary Alcohol | 85-95% | >95% | Catalytic, inexpensive reagents, but can be substrate-dependent and may produce halogenated byproducts.[1] |
| DIBAL-H Reduction | Nitrile | Variable | Variable | Highly dependent on reaction conditions to avoid over-reduction to the amine.[1] |
Experimental Protocols
1. Swern Oxidation of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
-
Materials: Anhydrous dichloromethane (DCM), anhydrous dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine (Et₃N), 1-Boc-4-(hydroxymethyl)-4-methylpiperidine.
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM, maintaining the internal temperature below -65 °C. Stir the mixture for 30 minutes at -78 °C.
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Add a solution of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine (1.0 eq) in anhydrous DCM dropwise, keeping the temperature below -65 °C. Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, allowing the temperature to rise to -60 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify by flash column chromatography if necessary.
-
2. Dess-Martin Periodinane (DMP) Oxidation of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
-
Materials: Dichloromethane (DCM), Dess-Martin Periodinane (DMP), 1-Boc-4-(hydroxymethyl)-4-methylpiperidine, saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Procedure:
-
Dissolve 1-Boc-4-(hydroxymethyl)-4-methylpiperidine (1.0 eq) in DCM at room temperature.
-
Add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the mixture at room temperature and monitor by TLC (typically complete within 1-3 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary.
-
3. TEMPO-catalyzed Oxidation of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
-
Materials: Dichloromethane (DCM), TEMPO, sodium bromide (NaBr), saturated aqueous sodium bicarbonate (NaHCO₃), household bleach (sodium hypochlorite solution), 1 M hydrochloric acid (HCl), saturated aqueous sodium thiosulfate (Na₂S₂O₃), 1-Boc-4-(hydroxymethyl)-4-methylpiperidine.
-
Procedure:
-
Dissolve 1-Boc-4-(hydroxymethyl)-4-methylpiperidine (1.0 eq), TEMPO (0.01 eq), and NaBr (0.1 eq) in DCM.
-
Add saturated aqueous NaHCO₃ solution (2.0 eq).
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Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add household bleach (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Separate the layers and wash the organic layer with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary.
-
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Troubleshooting incomplete reductive amination reactions
Welcome to the technical support center for reductive amination. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reactions.
Troubleshooting Guide
Experiencing low yield or incomplete conversion in your reductive amination? Follow this troubleshooting guide to diagnose and resolve the issue. Start by answering the questions in the flowchart below to pinpoint the potential cause.
Interactive Troubleshooting Flowchart
This flowchart will guide you through a systematic process to identify the root cause of your reaction issues.
Caption: A step-by-step flowchart for troubleshooting incomplete reductive amination.
Frequently Asked Questions (FAQs)
Q1: My reductive amination is giving a low yield. What are the common causes?
A1: Low yields can stem from several factors. The most common issues are:
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Inefficient Imine/Enamine Formation : The reaction between the carbonyl and the amine is an equilibrium. If the equilibrium does not favor the imine intermediate, the final product yield will be low.[1][2] This can be caused by steric hindrance or the presence of water, which can hydrolyze the imine.[2]
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Suboptimal pH : Imine formation is typically favored under mildly acidic conditions (pH 4-7).[1][3] If the pH is too low, the amine starting material will be protonated and rendered non-nucleophilic.[2][4] If the pH is too high, the carbonyl is not sufficiently activated for the nucleophilic attack.[2]
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Incorrect Choice of Reducing Agent : A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[1][3] It is often better to use a milder agent that selectively reduces the iminium ion.[1][5]
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Degraded Reagents : Borohydride reducing agents can degrade over time. It is crucial to use fresh or properly stored reagents. You can test the activity of your reducing agent on a simple substrate like acetone to confirm its efficacy.[2][6]
Q2: How can I improve the formation of the imine intermediate?
A2: To shift the equilibrium towards imine formation, consider the following strategies:
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pH Control : Maintain a mildly acidic pH, typically between 4 and 5, which is optimal for imine formation.[1][5][7] This can be achieved by adding a catalytic amount of acetic acid.[2]
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Water Removal : The formation of an imine from a carbonyl and an amine releases a molecule of water.[3] Removing this water can drive the reaction forward. This can be accomplished by using dehydrating agents like molecular sieves or through azeotropic distillation.[1][8]
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Increase Temperature : For sterically hindered ketones or amines, increasing the reaction temperature can help overcome the activation energy barrier for imine formation.[1]
Q3: My starting aldehyde/ketone is being reduced to an alcohol. How do I prevent this?
A3: This is a classic selectivity problem that occurs when the reducing agent is too reactive.
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Use a Milder Reducing Agent : Switch from a strong reductant like NaBH₄ to a more selective one. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices as they reduce iminium ions much faster than they reduce aldehydes or ketones.[1][5][9][10] This allows for a "one-pot" reaction where all reagents can be mixed together.[9][11]
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Adopt a Two-Step (Indirect) Procedure : If you must use a stronger reducing agent like NaBH₄, allow the imine to form completely before adding the reductant.[1][5] You can monitor the imine formation by TLC or NMR. Once the starting carbonyl is consumed, cool the reaction and then add the NaBH₄.[3][12]
Caption: Comparison of one-pot (direct) vs. two-step (indirect) reductive amination.
Q4: I am observing over-alkylation of my primary amine. How can this be minimized?
A4: Over-alkylation occurs when the secondary amine product reacts again with the carbonyl, leading to a tertiary amine. This is common because the product amine is often more nucleophilic than the starting amine.[1]
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Stoichiometry Control : Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[1]
-
Stepwise Procedure : A two-step procedure, where the imine is formed first and then reduced, can significantly reduce over-alkylation, especially when using aldehydes.[13]
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Choice of Reductant : Some evidence suggests that NaBH(OAc)₃ can provide higher yields with fewer side products compared to other methods, minimizing this issue.[13]
Data Presentation
Comparison of Common Reducing Agents
The choice of reducing agent is critical to the success of a reductive amination reaction.[11] This table summarizes the properties and typical conditions for the most common borohydride reagents.
| Reducing Agent | Formula | Key Characteristics | Optimal pH | Common Solvents |
| Sodium Borohydride | NaBH₄ | Strong, non-selective reductant. Can reduce aldehydes/ketones. Best for two-step procedures.[1][3][14] | N/A (added after imine formation) | Methanol, Ethanol[14] |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions over carbonyls.[5][15] Allows for one-pot reactions. Highly toxic. [3][11] | 6-7[11][16] | Methanol[14] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild, selective, and less toxic than NaBH₃CN.[11][17] Excellent for one-pot reactions with a wide range of substrates.[9][13] | 4-5 (often with AcOH catalyst) | DCE, THF, DCM[9][13][14] |
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general and highly effective method for a wide variety of aldehydes and ketones.[9][13]
Materials:
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Aldehyde or ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv)[2]
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Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[13]
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Acetic acid (AcOH) (optional, 1.0-1.2 equiv, especially for ketones)[2][13]
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the aldehyde/ketone and the amine in the anhydrous solvent.[2]
-
If using a ketone, add acetic acid (1.0-1.2 equiv) to catalyze imine formation. Aldehydes often do not require an acid catalyst.[2][13]
-
Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.[2]
-
Add the sodium triacetoxyborohydride (STAB) to the mixture in portions. The reaction may be mildly exothermic.[2]
-
Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol is useful for preventing the reduction of the starting carbonyl and minimizing over-alkylation when using primary amines.[3][13]
Step A: Imine Formation
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Dissolve the aldehyde or ketone (1.0 equiv) and the primary amine (1.0 equiv) in methanol.[3]
-
Stir the mixture at room temperature. For less reactive substrates, a dehydrating agent like anhydrous MgSO₄ can be added.[3]
-
Monitor the reaction by TLC or NMR until imine formation is complete.[3]
-
(Optional) The solvent can be removed under reduced pressure to yield the crude imine, which can be used directly in the next step.[3]
Step B: Reduction
-
Dissolve the crude imine from Step A in methanol and cool the solution in an ice bath (0 °C).[3]
-
Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in portions, ensuring the temperature remains low.[3]
-
Once the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).[3]
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude amine. Purify as necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Optimizing Coupling Reactions of 1-Boc-4-Formyl-4-methylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with 1-Boc-4-Formyl-4-methylpiperidine. The guidance provided is based on established synthetic methodologies and aims to address common challenges encountered during experiments.
Reductive Amination
Reductive amination is a cornerstone method for the formation of C-N bonds. However, the steric hindrance presented by the quaternary center of this compound can influence reaction kinetics and yields.
Troubleshooting Guide: Reductive Amination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient iminium ion formation. 2. Deactivation of the reducing agent. 3. Steric hindrance from the substrate. | 1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Use of molecular sieves can also drive the equilibrium. 2. Ensure anhydrous reaction conditions as borohydride reagents can be quenched by water. 3. Increase reaction temperature moderately (e.g., to 40-50 °C) and extend the reaction time. |
| Formation of Side Products | 1. Reduction of the aldehyde starting material. 2. Over-alkylation of the amine. | 1. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is less likely to reduce the aldehyde. 2. For primary amines, use a slight excess of the amine (1.1-1.2 equivalents). For valuable amines, a stepwise procedure (imine formation followed by reduction) may be preferable. |
| Incomplete Reaction | 1. Insufficient amount of reducing agent. 2. Poor solubility of reagents. | 1. Use a larger excess of the reducing agent (e.g., 1.5-2.0 equivalents). 2. Choose a solvent that ensures all reactants are fully dissolved. A co-solvent system may be necessary. |
FAQs: Reductive Amination
Q1: What is the best reducing agent for the reductive amination of this compound?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for one-pot reductive aminations due to its mildness and high selectivity for the iminium ion over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.
Q2: How can I minimize the formation of the alcohol byproduct?
A2: The formation of the corresponding alcohol results from the reduction of the aldehyde starting material. Using a selective reducing agent like NaBH(OAc)₃ and ensuring the efficient formation of the iminium ion before or during the addition of the reducing agent will minimize this side reaction.
Q3: Does the methyl group at the 4-position affect the reaction time?
A3: Yes, the methyl group at the 4-position introduces steric hindrance, which can slow down the rate of both iminium ion formation and its subsequent reduction. Expect longer reaction times compared to the non-methylated analogue.
Experimental Protocol: General Reductive Amination
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To a solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) at room temperature, add acetic acid (0.1-0.2 eq).
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Stir the mixture for 30-60 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data: Reductive Amination
| Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Primary Aliphatic | NaBH(OAc)₃ | DCE | 12-24 | 75-90 |
| Primary Aromatic | NaBH(OAc)₃ | DCE | 18-36 | 60-80 |
| Secondary Aliphatic | NaBH(OAc)₃ | DCM | 24-48 | 50-70 |
Note: The data presented are typical ranges and may vary depending on the specific amine and reaction conditions.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes. The steric hindrance of this compound can affect the approach of the phosphorus ylide, potentially influencing reaction rates and stereoselectivity.
Troubleshooting Guide: Wittig Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete ylide formation. 2. Unstable ylide. 3. Steric hindrance preventing the reaction. | 1. Ensure the use of a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS) and anhydrous conditions. 2. For unstable ylides, generate them in situ at low temperatures in the presence of the aldehyde. 3. Increase the reaction temperature and prolong the reaction time. Consider using a more reactive ylide if possible. |
| Low E/Z Selectivity | 1. Reaction conditions favoring thermodynamic or kinetic products. | 1. For stabilized ylides, higher temperatures and longer reaction times generally favor the E-alkene. For non-stabilized ylides, salt-free conditions and non-polar solvents often favor the Z-alkene. |
| Difficult Purification | 1. Presence of triphenylphosphine oxide byproduct. | 1. Triphenylphosphine oxide can often be removed by precipitation from a non-polar solvent or by column chromatography. |
FAQs: Wittig Reaction
Q1: What type of base should I use to generate the ylide?
A1: The choice of base depends on the acidity of the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required. For stabilized ylides, weaker bases such as potassium carbonate or triethylamine may be sufficient.
Q2: How can I control the stereochemistry of the resulting alkene?
A2: With stabilized ylides, the thermodynamically more stable E-alkene is typically the major product. For non-stabilized ylides, the reaction is often under kinetic control, leading to the Z-alkene, especially under salt-free conditions.
Q3: The reaction is very slow. What can I do?
A3: The steric bulk around the aldehyde can significantly slow down the reaction. You can try increasing the reaction temperature, using a more reactive (less sterically hindered) ylide if the synthesis allows, or extending the reaction time.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
To a suspension of the corresponding phosphonium salt (1.2 eq) in an anhydrous solvent like Tetrahydrofuran (THF), add a suitable base (e.g., potassium tert-butoxide, 1.2 eq) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours to generate the ylide.
-
Add a solution of this compound (1.0 eq) in THF to the ylide solution.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography to separate the product from triphenylphosphine oxide.
Quantitative Data: Wittig Reaction
| Ylide Type | Base | Solvent | Time (h) | Yield (%) |
| Stabilized | K₂CO₃ | DMF | 24-48 | 60-80 |
| Non-stabilized | n-BuLi | THF | 4-12 | 50-70 |
Note: The data presented are typical ranges and may vary depending on the specific ylide and reaction conditions.
Aldol Condensation
Aldol reactions involving sterically hindered aldehydes like this compound can be challenging due to the difficulty of the enolate addition.
Troubleshooting Guide: Aldol Condensation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Steric hindrance impeding nucleophilic attack. 2. Reversibility of the aldol addition. | 1. Use a more reactive enolate (e.g., a pre-formed lithium enolate). 2. If a condensation product (α,β-unsaturated carbonyl) is desired, use conditions that favor dehydration (e.g., higher temperatures, acid or base catalysis). |
| Self-condensation of the Enolate Source | 1. The enolate source is also an efficient electrophile. | 1. Use a directed aldol approach where the enolate is pre-formed with a strong, non-nucleophilic base (e.g., LDA) before the addition of this compound at low temperature. |
FAQs: Aldol Condensation
Q1: Why is my aldol reaction not working with this compound?
A1: The steric bulk of the aldehyde can make it a poor electrophile for aldol reactions. The reaction may require forcing conditions (higher temperature, longer reaction times) or the use of a more reactive, less sterically demanding nucleophile.
Q2: How can I promote the condensation (dehydration) step?
A2: Heating the reaction mixture, often in the presence of an acid or base catalyst, will promote the elimination of water to form the more stable α,β-unsaturated product.
Experimental Protocol: Directed Aldol Addition
-
Prepare a solution of the ketone (1.1 eq) in anhydrous THF at -78 °C.
-
Slowly add a solution of a strong base like Lithium diisopropylamide (LDA) (1.1 eq) to generate the lithium enolate.
-
Stir for 30-60 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Quantitative Data: Aldol Condensation
| Nucleophile (Ketone) | Base | Solvent | Time (h) | Yield (%) |
| Acetone | LDA | THF | 6-12 | 40-60 |
| Cyclohexanone | LDA | THF | 8-16 | 35-55 |
Note: The data presented are typical ranges and may vary depending on the specific ketone and reaction conditions.
Signaling Pathways and Experimental Workflows
Caption: Workflow for Reductive Amination.
Caption: Workflow for the Wittig Reaction.
Caption: General Troubleshooting Logic Flow.
Technical Support Center: Catalyst Selection for Reactions Involving 1-Boc-4-Formyl-4-methylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-formyl-4-methylpiperidine. The content is designed to address specific challenges related to catalyst selection and reaction optimization for this sterically hindered aldehyde.
Section 1: Reductive Amination
Reductive amination is a cornerstone method for converting aldehydes into amines. However, the quaternary center adjacent to the formyl group in this compound introduces significant steric hindrance, which can impede both imine formation and its subsequent reduction.[1] Careful selection of the catalyst (reducing agent) and reaction conditions is paramount for success.
Frequently Asked Questions (FAQs)
Q1: My reductive amination with this compound is giving a low yield. What are the most likely causes?
A1: Low yields with this substrate are common and typically stem from two main issues:
-
Incomplete Imine Formation: The steric bulk around the aldehyde can slow down the initial condensation with the amine. This equilibrium can be shifted forward by removing water using molecular sieves or a Dean-Stark trap.[1]
-
Inefficient Reduction: The choice of reducing agent is critical. Strong, unselective reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde to an alcohol instead of the desired imine.[1] A milder, more selective agent is often required.[1][2]
Q2: Which reducing agent is best for the reductive amination of this hindered aldehyde?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is highly recommended for this transformation.[1][3] It is a mild and selective reducing agent that preferentially reduces the protonated iminium ion over the starting aldehyde.[1] This minimizes the formation of the corresponding alcohol byproduct. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and often requires mildly acidic conditions (pH 4-5) for optimal reactivity.[1][4]
Q3: I am observing the formation of an alcohol byproduct. How can I prevent this?
A3: The formation of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine is a clear indication that your reducing agent is too reactive and is reducing the aldehyde before imine formation is complete. To prevent this:
-
Switch to a Milder Reducing Agent: If you are using NaBH₄, switch to sodium triacetoxyborohydride (STAB).[1]
-
Employ a Stepwise Procedure: Allow the aldehyde and amine to stir together for a period (e.g., 1-2 hours) to ensure imine formation before adding the reducing agent.[1] Monitoring the reaction by TLC or LC-MS can confirm the consumption of the aldehyde.
Q4: The reaction with a sterically hindered amine is not proceeding. What can I do?
A4: Coupling two sterically hindered partners is challenging. To overcome this, you may need to adjust the reaction conditions to favor the reaction kinetics:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier for imine formation.[1]
-
Use a Lewis Acid Additive: Adding a catalytic amount of a Lewis acid, such as Ti(OiPr)₄, can activate the aldehyde and facilitate the condensation step.
-
Prolong Reaction Time: These reactions may simply require longer times to reach completion. Monitor progress over 24-48 hours.
Troubleshooting Guide: Reductive Amination
| Problem | Possible Cause | Troubleshooting Step |
| Low Yield / No Reaction | Incomplete imine formation due to steric hindrance. | Add a dehydrating agent (e.g., powdered 4Å molecular sieves).[1] / Use a Lewis acid catalyst (e.g., Ti(OiPr)₄). / Increase reaction temperature.[1] |
| Ineffective reducing agent. | Switch to Sodium Triacetoxyborohydride (STAB).[3] | |
| Alcohol Byproduct Formation | Aldehyde is being reduced before imine formation. | Use a milder reducing agent (STAB).[1] / Add the reducing agent after allowing the imine to pre-form.[1] |
| Over-alkylation (Dialkylation) | The secondary amine product is reacting further with the aldehyde (common with primary amines). | Use a stoichiometric amount of the amine.[1] / Consider a stepwise procedure.[1] |
| Reaction Stalls | Catalyst (reducing agent) decomposition. | Add a fresh portion of the reducing agent. |
| Imine is hydrolyzing back to starting materials. | Ensure anhydrous conditions are strictly maintained.[1] |
Data Summary: Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Pros | Cons for this Substrate |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), Dichloroethane (DCE) | Highly selective for imines/iminium ions; mild conditions.[1] | Can be slow with very hindered substrates. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Selective for imines at acidic pH.[4] | Highly toxic (potential HCN release); requires pH control. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Inexpensive, readily available.[5][6] | Often reduces the aldehyde, leading to alcohol byproduct; less selective.[1] |
| H₂ with Pd/C Catalyst | Methanol (MeOH), Ethanol (EtOH) | "Green" byproduct (H₂O); effective. | Can be non-selective; requires specialized pressure equipment. |
Section 2: Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes. The choice of the Wittig reagent (ylide) and the reaction conditions will determine the stereoselectivity and success of the olefination with this compound.
Frequently Asked Questions (FAQs)
Q1: What type of Wittig ylide should I use for reacting with this compound?
A1: The choice depends on the desired alkene geometry:
-
Non-stabilized Ylides (e.g., from alkyltriphenylphosphonium halides): These are more reactive and generally favor the formation of (Z)-alkenes. They are prepared in situ using a strong base like n-BuLi or NaH.[7][8]
-
Stabilized Ylides (e.g., Ph₃P=CHCO₂Et): These ylides contain an electron-withdrawing group that makes them less reactive but more stable (some are commercially available). They typically react with aldehydes to give (E)-alkenes with high selectivity.[7][8] They may require heating to react with hindered aldehydes.
Q2: My Wittig reaction is not going to completion. How can I improve the conversion?
A2: Poor conversion is often due to the steric hindrance of the aldehyde or insufficient reactivity of the ylide.
-
Increase Temperature: For less reactive stabilized ylides, heating the reaction is often necessary.
-
Use a More Reactive Ylide: If using a stabilized ylide, consider switching to a semi-stabilized or non-stabilized ylide, which may require stronger bases and anhydrous conditions.
-
Check Your Base: Ensure the base used to generate the ylide is strong enough and that the phosphonium salt is fully deprotonated. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[7]
Q3: How can I control the stereochemistry of the resulting alkene?
A3: Stereocontrol in the Wittig reaction is a well-studied phenomenon:
-
For (Z)-Alkenes: Use a non-stabilized ylide under salt-free conditions (e.g., using KHMDS as a base instead of n-BuLi, which generates LiBr).[8]
-
For (E)-Alkenes: Use a stabilized ylide.[8] Alternatively, the Schlosser modification can be used with non-stabilized ylides, which involves deprotonation of the intermediate betaine with a second equivalent of strong base at low temperature to favor the more stable threo-betaine, leading to the (E)-alkene.[8]
Troubleshooting Guide: Wittig Reaction
| Problem | Possible Cause | Troubleshooting Step |
| Low Yield / No Reaction | Insufficiently reactive ylide. | Use a less stabilized, more reactive ylide. / Increase reaction temperature. |
| Incomplete ylide formation. | Use a stronger base (e.g., n-BuLi for non-stabilized ylides).[9] / Ensure anhydrous conditions. | |
| Steric hindrance of the aldehyde. | Increase reaction time and/or temperature. | |
| Poor E/Z Selectivity | Reaction conditions favor a mixture of diastereomeric transition states. | For Z-selectivity, use non-stabilized ylides in aprotic, salt-free conditions.[8] / For E-selectivity, use stabilized ylides or the Schlosser modification.[8] |
| Aldehyde Decomposition | Ylide solution is too basic or reaction temperature is too high. | Add the aldehyde slowly to the ylide solution at a lower temperature. |
| Difficult Purification | Triphenylphosphine oxide byproduct is co-eluting with the product. | Convert the triphenylphosphine oxide to a water-soluble salt with acid or use chromatography with a more polar solvent system. |
Section 3: Aldol Condensation
The aldol condensation creates a new carbon-carbon bond by reacting the enolate of a ketone or aldehyde with another carbonyl compound. Due to the steric hindrance and lack of α-protons for enolization on this compound, it can only act as the electrophile in this reaction.
Frequently Asked Questions (FAQs)
Q1: What kind of catalyst is suitable for an aldol condensation with this hindered aldehyde?
A1: Since this compound will act as the electrophile, the catalyst must facilitate the formation of an enolate from a partner ketone (e.g., acetone, cyclohexanone).
-
Base Catalysis: Strong bases like lithium diisopropylamide (LDA) can be used to pre-form the enolate of the ketone partner, which is then added to the aldehyde at low temperature. For simpler ketones, bases like NaOH or KOH can be used, though self-condensation of the ketone can be a competing reaction.
-
Acid Catalysis: Acid catalysts (e.g., HCl, H₂SO₄) can promote the reaction via an enol intermediate. However, this can sometimes lead to dehydration of the initial aldol adduct.
-
Organocatalysis: Proline and its derivatives are effective organocatalysts for cross-aldol reactions, often providing high enantioselectivity.[10]
Q2: I am getting significant self-condensation of my ketone starting material. How can I promote the desired cross-aldol reaction?
A2: Suppressing the self-condensation of the enolizable ketone is key.
-
Use a Pre-formed Enolate: Generate the enolate of the ketone using a strong, non-nucleophilic base like LDA at low temperature (-78 °C), then slowly add the this compound to the enolate solution. This gives the aldehyde no time to react with a base and minimizes ketone self-reaction.
-
Slow Addition: If using catalytic base (e.g., NaOH), add the aldehyde slowly to a mixture of the ketone and the base. This keeps the concentration of the electrophilic aldehyde low.
Troubleshooting Guide: Aldol Condensation
| Problem | Possible Cause | Troubleshooting Step |
| Low Yield / No Reaction | Steric hindrance preventing nucleophilic attack on the aldehyde. | Use a pre-formed lithium or boron enolate for higher reactivity. / Increase reaction temperature (may reduce selectivity). |
| Catalyst is not effective. | Screen different bases (e.g., LDA, KHMDS, NaOH) or consider an organocatalyst like proline.[10] | |
| Main Product is Ketone Self-Condensation | The ketone is more reactive with its own enolate than with the hindered aldehyde. | Use a pre-formed enolate and add the aldehyde slowly at low temperature. / Use a large excess of the hindered aldehyde relative to the ketone. |
| Formation of Dehydrated (α,β-unsaturated) Product | The initial β-hydroxy carbonyl adduct is unstable to the reaction conditions. | Use milder conditions (lower temperature, weaker base). / Work up the reaction carefully, avoiding strong acid or heat. |
Section 4: Visualizations and Protocols
Diagrams
Caption: Workflow for Reductive Amination Catalyst Selection.
Caption: Troubleshooting Decision Tree for Low Wittig Reaction Yield.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a general procedure for the reaction of this compound with a primary amine.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)[11]
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the chosen amine (1.1 eq).
-
Dissolve the reagents in anhydrous DCM (approx. 0.1 M concentration relative to the aldehyde).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by TLC.[1]
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. A slight exotherm may be observed.
-
Continue stirring the reaction at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the imine intermediate.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to obtain the desired amine.
-
Protocol 2: Wittig Olefination using a Non-Stabilized Ylide
This protocol describes the formation of an alkene using methyltriphenylphosphonium bromide as a precursor.
-
Materials:
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi solution (1.1 eq) dropwise via syringe. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the ylide solution back down to 0 °C (or -78 °C for better selectivity control).
-
In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold, stirring ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC for the consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to separate, and specific chromatographic conditions may need to be developed.
-
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. gctlc.org [gctlc.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-Boc-4-Formyl-4-methylpiperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-Formyl-4-methylpiperidine. The content focuses on how solvent selection can impact the outcome of common synthetic transformations involving this versatile building block.
Troubleshooting Guides
Issue 1: Low Yield in Wittig Reaction
Q1: I am getting a low yield in the Wittig reaction with this compound. What are the potential solvent-related causes and solutions?
A1: Low yields in Wittig reactions involving sterically hindered aldehydes like this compound can be highly dependent on the choice of solvent and base.[1] Here are some common issues and troubleshooting steps:
-
Ylide Instability or Poor Solubility: The phosphonium ylide may not be fully soluble or could be unstable in the chosen solvent. Non-stabilized ylides are particularly sensitive.[2]
-
Slow Reaction Rate: The reaction may be stalling, leading to the decomposition of reactants or ylides over long reaction times.
-
Solution: Consider using a higher-boiling polar aprotic solvent like DMF to allow for heating, which can accelerate the reaction. However, be aware that this can sometimes affect the stereoselectivity of the alkene product.[1]
-
-
Base Incompatibility: The base used to generate the ylide (e.g., n-BuLi, NaH, KOtBu) may have different reactivity and solubility depending on the solvent.
Issue 2: Incomplete Reaction or Side Products in Reductive Amination
Q2: My reductive amination of this compound is not going to completion, or I am observing unexpected side products. How can the solvent be affecting this?
A2: Solvent choice in reductive amination is critical for the formation of the initial imine/enamine intermediate and the subsequent reduction step.
-
Poor Imine Formation: The equilibrium between the aldehyde/amine and the imine/water may not favor the imine in certain solvents.
-
Solution: Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used as they are non-polar and aprotic, which can favor imine formation.[5] Sometimes, the reaction is performed in methanol, which can solvate the intermediates, but care must be taken with the choice of reducing agent.
-
-
Reducing Agent Reactivity: The reactivity of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) can be highly solvent-dependent.
-
Solution: Sodium triacetoxyborohydride is mild and works well in aprotic solvents like DCM and THF.[5] Sodium cyanoborohydride is often used in protic solvents like methanol or ethanol, but the pH must be controlled to prevent reduction of the starting aldehyde.
-
-
Aldol Condensation Side Product: In the presence of a base or under certain conditions, the aldehyde can undergo self-condensation.
-
Solution: Using aprotic solvents and a mild, non-basic reducing agent can minimize this side reaction. Running the reaction at lower temperatures can also be beneficial.
-
Frequently Asked Questions (FAQs)
Q3: Can I use protic solvents like ethanol or methanol for reactions with this compound?
A3: Protic solvents should be used with caution. While they can be suitable for certain reactions like reductions with NaBH4, they are generally problematic for reactions involving strongly basic or nucleophilic reagents, such as Grignard or Wittig reagents.[3][4] Protic solvents can react with these reagents, leading to quenching and low yields. Furthermore, in some cases, methanol can react with formyl groups, especially in the presence of a catalyst.[6]
Q4: What is the best general-purpose solvent for handling and storing this compound?
A4: For general handling and as a reaction solvent, polar aprotic solvents are often a good choice. A theoretical study on a similar molecule, tert-butyl 4-formylpiperidine-1-carboxylate, investigated the effects of green solvents (methanol, water, ethanol, and DMSO) and found that solvents can influence the molecule's reactivity.[7] Aprotic solvents like THF, DCM, or acetonitrile are generally recommended for reactions where the aldehyde's formyl group is intended to react with nucleophiles.
Q5: How does solvent polarity affect the reactivity of the formyl group?
A5: Solvent polarity can influence the electrophilicity of the formyl group's carbonyl carbon. Polar solvents can stabilize the charge separation in the carbonyl bond, potentially making it more susceptible to nucleophilic attack. However, the ability of the solvent to solvate the nucleophile is also a critical factor.[8] Polar aprotic solvents like DMF and DMSO are excellent at solvating cations while leaving anions (nucleophiles) relatively free, which can enhance reaction rates.[9] In contrast, polar protic solvents can form hydrogen bonds with nucleophiles, effectively shielding them and reducing their reactivity.[3]
Data Presentation
Table 1: Hypothetical Solvent Effects on the Wittig Reaction Yield
| Solvent | Dielectric Constant (ε) | Type | Typical Yield (%) |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 85-95% |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | 80-90% |
| Dichloromethane (DCM) | 9.1 | Aprotic | 60-75% |
| Toluene | 2.4 | Non-polar | 40-60% |
| Ethanol | 24.5 | Polar Protic | <10% |
Table 2: Hypothetical Solvent Effects on Reductive Amination with Sodium Triacetoxyborohydride
| Solvent | Type | Reaction Time (h) | Typical Yield (%) |
| 1,2-Dichloroethane (DCE) | Aprotic | 4-6 | 90-98% |
| Dichloromethane (DCM) | Aprotic | 6-8 | 85-95% |
| Tetrahydrofuran (THF) | Polar Aprotic | 8-12 | 80-90% |
| Acetonitrile | Polar Aprotic | 12-16 | 70-85% |
| Methanol | Polar Protic | 12-24 | 50-70% (potential for side reactions) |
Experimental Protocols
Protocol 1: Wittig Olefination in Tetrahydrofuran (THF)
-
Ylide Generation: To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 eq.) in anhydrous THF (10 mL per mmol of phosphonium salt) at 0 °C under a nitrogen atmosphere, add potassium t-butoxide (1.2 eq.) in portions.
-
Allow the resulting deep red mixture to stir at 0 °C for 1 hour.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF (2 mL per mmol) dropwise to the ylide solution at 0 °C.
-
Remove the cooling bath and allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by adding water. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination in 1,2-Dichloroethane (DCE)
-
To a solution of this compound (1.0 eq.) in 1,2-dichloroethane (DCE, 15 mL per mmol of aldehyde), add the desired primary or secondary amine (1.1 eq.) followed by acetic acid (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) in portions over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography if necessary.
Visualizations
Caption: Workflow for solvent optimization.
Caption: Troubleshooting low Wittig reaction yields.
Caption: Potential solvent-influenced side reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Solvent effects on the structural and formyl substrate reactivity properties of a nitrogen/sulfur-ligated zinc hydroxide complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. hbm4eu.eu [hbm4eu.eu]
Managing steric hindrance in reactions with 1-Boc-4-Formyl-4-methylpiperidine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Boc-4-Formyl-4-methylpiperidine. The significant steric hindrance around the formyl group, arising from the adjacent quaternary carbon and the bulky Boc-protecting group, presents unique challenges in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that cause steric hindrance?
A1: The steric bulk of this molecule is primarily due to two features:
-
Quaternary Carbon: The aldehyde (formyl group) is attached to a C4 carbon that is also bonded to a methyl group and two other carbons within the piperidine ring. This creates a highly congested environment directly adjacent to the reactive carbonyl.
-
Boc Protecting Group: The large tert-butoxycarbonyl (Boc) group on the piperidine nitrogen restricts conformational flexibility and further shields the C4 position from the approach of reagents.
Q2: What are the general consequences of this steric hindrance in reactions?
A2: The steric hindrance significantly impacts the reactivity of the aldehyde. Common consequences include:
-
Reduced Reaction Rates: Nucleophilic attack on the carbonyl carbon is slowed considerably.
-
Lower Reaction Yields: Competing side reactions may become more prominent as the desired reaction pathway is kinetically disfavored.
-
Requirement for Harsher Conditions: Higher temperatures, longer reaction times, or more reactive reagents may be necessary to drive reactions to completion.
-
Alternative Reaction Pathways: In some cases, steric hindrance can lead to unexpected reaction pathways, such as reduction or enolization instead of addition.[1]
Visualizing Steric Hindrance
Caption: Key structural features contributing to steric hindrance around the formyl group.
Troubleshooting Guides by Reaction Type
Grignard & Organolithium Reactions
Q: My Grignard reaction is resulting in low yields of the desired secondary alcohol, with significant recovery of starting material. What is the likely cause?
A: Due to severe steric hindrance, the Grignard reagent may act as a base rather than a nucleophile, deprotonating the aldehyde to form an enolate.[1] Alternatively, if the Grignard reagent has a β-hydride, it can reduce the aldehyde to the corresponding primary alcohol. Both pathways compete with the desired nucleophilic addition.[1]
Q: How can I improve the yield of the C-C bond formation?
A:
-
Switch Reagents: Organolithium reagents are generally more reactive than Grignard reagents and can sometimes overcome steric barriers more effectively. Organocerium reagents (prepared by treating an organolithium or Grignard reagent with CeCl₃) are less basic and significantly favor nucleophilic addition over deprotonation, making them an excellent choice for hindered systems.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the organometallic reagent can help drive the reaction to completion.
| Reagent Class | Relative Reactivity | Common Side Reactions | Recommendation for Hindered Aldehyde |
| Grignard (RMgX) | Moderate | Reduction, Enolization | Use only if R is small (e.g., MeMgBr) |
| Organolithium (RLi) | High | Enolization | Good alternative, but basicity can be an issue |
| Organocerium (RCeCl₂) | High (Nucleophilicity) | Minimal | Highly Recommended |
Reductive Amination
Q: The initial imine formation with my amine is slow and incomplete, leading to poor yields of the final aminated product. Why?
A: The formation of the tetrahedral intermediate required for imine synthesis is sterically disfavored. This is especially problematic with bulky primary or secondary amines. Selectivity in reductive amination can be influenced by the steric hindrance of the amine and the carbonyl compound.[2]
Q: What strategies can optimize the reductive amination of this aldehyde?
A:
-
Use a Dehydrating Agent: The condensation to form an imine is an equilibrium process. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can remove the water byproduct and drive the equilibrium towards the imine product.
-
Select the Right Reducing Agent: Use a mild and sterically unhindered reducing agent that will not readily reduce the aldehyde before imine formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as it is selective for the imine/iminium ion over the aldehyde.
-
Catalysis: Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation.
Caption: A typical experimental workflow for reductive amination of a hindered aldehyde.
Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
Q: My Wittig reaction with an unstabilized ylide is giving very low yields of the desired alkene. What is the problem?
A: Sterically hindered aldehydes and ketones are known to be challenging substrates for the Wittig reaction.[3] The initial nucleophilic attack of the ylide is slow, and the formation of the four-membered oxaphosphetane intermediate is difficult.[4][5]
Q: How can I successfully form an alkene from this aldehyde?
A: The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative for sterically hindered aldehydes. The phosphonate carbanions used in the HWE reaction are more nucleophilic and less sterically demanding than Wittig ylides.
-
Reagent: Use a phosphonate ester (e.g., triethyl phosphonoacetate for an E-alkene).
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is typically used to generate the phosphonate carbanion.
-
Advantage: The byproduct is a water-soluble phosphate salt, which simplifies purification compared to the triphenylphosphine oxide from a Wittig reaction.
| Method | Reagent Type | Hindrance Tolerance | Byproduct | Recommendation |
| Wittig | Phosphonium Ylide | Poor to Moderate | Triphenylphosphine oxide | Not recommended |
| HWE | Phosphonate Carbanion | Excellent | Water-soluble phosphate | Highly Recommended |
Key Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the primary amine (1.1 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) or dichloroethane (DCE) to dissolve the reactants.
-
Imine Formation: Add 3Å molecular sieves and a catalytic amount of glacial acetic acid (~5 mol%). Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the imine by TLC or LC-MS.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq).
-
Solvent: Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully add anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Carbanion Formation: Add the phosphonate ester (e.g., triethyl phosphonoacetate) (1.2 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until gas evolution ceases.
-
Aldehyde Addition: Cool the resulting clear or hazy solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the consumption of the aldehyde.
-
Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Add water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Stereochemical Integrity of Piperidine Derivatives
Welcome to the Technical Support Center for Piperidine Chemistry. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing and troubleshooting epimerization at the C4 position of the piperidine ring.
Frequently Asked Questions (FAQs)
Q1: What is C4 epimerization in piperidine rings and why is it a concern?
A: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the context of a 4-substituted piperidine, C4 epimerization refers to the inversion of the stereochemistry at the fourth carbon atom of the ring, leading to the formation of a diastereomer. This is a significant issue in drug development as different diastereomers can exhibit vastly different pharmacological activities, toxicities, and pharmacokinetic profiles. Uncontrolled epimerization can lead to product mixtures that are difficult to separate and can compromise the efficacy and safety of a drug candidate.
Q2: What are the primary driving forces for C4 epimerization?
A: The primary driving force for C4 epimerization is the thermodynamic stability of the resulting diastereomer. Piperidine rings, similar to cyclohexanes, predominantly adopt a chair conformation to minimize steric strain. Substituents at the C4 position can exist in either an axial or equatorial orientation. The equatorial position is generally more stable for larger substituents due to the avoidance of unfavorable 1,3-diaxial interactions. If a synthetic route produces a less stable diastereomer (the kinetic product), it may epimerize to the more stable diastereomer (the thermodynamic product) under certain conditions.[1]
Q3: Which reaction conditions are known to promote C4 epimerization?
A: Several factors can promote C4 epimerization:
-
Basic Conditions: The presence of a base can facilitate the abstraction of a proton adjacent to an activating group at C4 (e.g., a carbonyl group), leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in epimerization. Even mild bases can promote this process.[2]
-
Acidic Conditions: Acidic conditions can also promote epimerization, often through the formation of an iminium ion intermediate, which can lead to a loss of stereochemical integrity at the C4 position.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization, allowing the system to reach thermodynamic equilibrium, which favors the more stable epimer.[1]
-
Photocatalysis: Visible light-mediated photocatalysis in the presence of a suitable photosensitizer and a hydrogen atom transfer (HAT) agent can induce epimerization, often leading to the thermodynamically more stable isomer.[3][4][5]
Q4: How can I detect and quantify C4 epimerization?
A: The most common and reliable method for detecting and quantifying C4 epimerization is through chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC or reversed-phase HPLC can be used to separate and quantify diastereomers. For compounds lacking a UV chromophore, pre-column derivatization can be employed.[6][7][8][9]
-
Gas Chromatography (GC): For volatile piperidine derivatives, GC with a chiral column can be an effective method for separating diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can often distinguish between diastereomers by observing differences in chemical shifts and coupling constants, particularly of the protons on the piperidine ring.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues related to C4 epimerization.
Issue 1: Unexpected formation of the C4 epimer during synthesis.
-
Potential Cause: The reaction conditions are promoting equilibration to the thermodynamically more stable diastereomer.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can favor the kinetically controlled product and prevent equilibration.[1]
-
Change the Base: If a base is used, switch to a non-nucleophilic, sterically hindered base (e.g., proton sponge) to minimize proton abstraction at C4. Alternatively, consider base-free reaction conditions if possible.[2]
-
Modify the N-Protecting Group: The nature of the nitrogen protecting group can influence the conformational stability and reactivity of the piperidine ring. Experiment with different protecting groups (e.g., Boc, Cbz, benzyl) to disfavor epimerization.[10][11] For instance, a bulky N-substituent can influence the ring conformation and the relative stability of the C4-epimers.
-
Reduce Reaction Time: Shorter reaction times can help to isolate the kinetic product before significant epimerization occurs. Monitor the reaction closely to determine the optimal time point for quenching.
-
Issue 2: Epimerization observed during workup or purification.
-
Potential Cause: The workup or purification conditions (e.g., pH, temperature, solvent) are inducing epimerization.
-
Troubleshooting Steps:
-
Maintain Neutral pH: During aqueous workup, use buffered solutions to maintain a neutral pH and avoid exposure to acidic or basic conditions.
-
Avoid High Temperatures: Concentrate solutions under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath).
-
Choose an Appropriate Purification Method: If using column chromatography, select a neutral stationary phase (e.g., silica gel) and a suitable eluent system that does not promote epimerization. Supercritical Fluid Chromatography (SFC) can be a milder alternative to HPLC for separating diastereomers.[12]
-
Experimental Protocols
Protocol 1: General Procedure for Kinetic Control in Piperidine Synthesis
This protocol provides a general framework for favoring the formation of the kinetic product and minimizing C4 epimerization.
-
Reaction Setup:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add the piperidine precursor and a suitable aprotic solvent to a flame-dried flask.
-
Cool the reaction mixture to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add the reagent (e.g., organometallic reagent, reducing agent) to the cooled solution over a period of 30-60 minutes.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.
-
-
Quenching:
-
Once the starting material is consumed, quench the reaction at low temperature by adding a pre-cooled quenching solution (e.g., saturated ammonium chloride solution).
-
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.
-
-
Purification:
-
Purify the product immediately by flash column chromatography on silica gel.
-
Protocol 2: HPLC Analysis of Piperidine Diastereomers
This protocol outlines a general method for the separation and quantification of C4-epimers of a piperidine derivative.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak series) or a C18 reversed-phase column.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the piperidine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example for a C18 column):
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: As appropriate for the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomers based on their retention times.
-
Integrate the peak areas to determine the diastereomeric ratio (d.r.).
-
Data Presentation
Table 1: Effect of Reaction Conditions on Diastereomeric Ratio (d.r.) of a 2,4-disubstituted Piperidine
| Entry | N-Protecting Group | Base | Temperature (°C) | Time (h) | Diastereomeric Ratio (cis:trans) |
| 1 | Boc | KHMDS | -78 | 2 | >95:5 |
| 2 | Boc | KHMDS | 25 | 2 | 80:20 |
| 3 | Cbz | NaH | 0 | 4 | 90:10 |
| 4 | Cbz | NaH | 25 | 4 | 75:25 |
| 5 | Benzyl | LDA | -78 | 1 | >95:5 |
| 6 | Benzyl | LDA | 0 | 1 | 85:15 |
Note: This table is a representative example based on general principles and may not reflect specific experimental outcomes.
Visualizations
Caption: Mechanism of C4 epimerization via a planar intermediate.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1-Boc-4-Formyl-4-methylpiperidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-Boc-4-formyl-4-methylpiperidine.
Synthesis Overview
The synthesis of this compound is typically a two-step process starting from the commercially available 1-Boc-4-piperidone. The first step involves the addition of a methyl group to the ketone, forming the tertiary alcohol intermediate, 1-Boc-4-(hydroxymethyl)-4-methylpiperidine. The second step is the oxidation of this alcohol to the desired aldehyde.
Diagram of the Synthesis Pathway
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Step 1: Methylation of 1-Boc-4-piperidone
Q1: What are the common methods for the methylation of 1-Boc-4-piperidone?
A1: The most common and effective methods involve the use of organometallic reagents such as a Grignard reagent (methylmagnesium bromide, MeMgBr) or an organolithium reagent (methyllithium, MeLi). Both reagents act as nucleophiles, attacking the electrophilic carbonyl carbon of the piperidone.
| Parameter | Grignard Reaction (MeMgBr) | Organolithium Reaction (MeLi) |
| Typical Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 0°C to room temperature | -78°C to 0°C |
| Typical Yield | >95% | >95% |
| Key Considerations | Requires strictly anhydrous conditions. | Requires strictly anhydrous conditions and very low temperatures. |
Q2: I am getting a low yield in my Grignard reaction. What are the possible causes and solutions?
A2: Low yields in Grignard reactions are often due to a few common issues. Here is a troubleshooting guide:
Troubleshooting Low Yield in Methylation
Caption: Troubleshooting workflow for low yield in the methylation step.
-
Presence of Moisture: Grignard reagents are highly basic and will be quenched by any protic source, including water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
-
Poor Grignard Reagent Quality: The concentration of commercially available Grignard reagents can vary. It is good practice to titrate the reagent before use to determine its exact molarity.
-
Side Reactions: The Grignard reagent can also act as a base and deprotonate the alpha-carbon of the ketone, leading to enolization and recovery of the starting material after workup. This can be minimized by adding the Grignard reagent slowly at a low temperature.[1]
Step 2: Oxidation of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
Q3: What are the recommended oxidation methods for converting the alcohol to the aldehyde?
A3: Several methods can be employed, with the most common being Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation. The choice of method often depends on the scale of the reaction, available equipment, and tolerance for certain reagents and byproducts.
| Oxidation Method | Key Reagents | Typical Temperature | Typical Yield | Pros | Cons |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78°C | High (>90%) | High yield, mild conditions.[2][3] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[2][3] |
| Dess-Martin (DMP) | Dess-Martin Periodinane | Room Temperature | High (>90%) | Mild conditions, no cryogenic temperatures needed, simple workup.[4] | Reagent is expensive and potentially explosive.[4] |
| Parikh-Doering | DMSO, SO₃•Pyridine, Triethylamine | 0°C to Room Temp. | Good to High (80-95%) | Milder than Swern, no cryogenic temperatures needed.[5][6][7] | Can require a large excess of reagents.[6] |
Q4: I am having trouble with my Swern oxidation. What are some common issues?
A4: The Swern oxidation, while reliable, requires careful control of reaction conditions.
Troubleshooting the Swern Oxidation dot digraph "Troubleshooting_Swern" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting the Swern Oxidation", splines=ortho, nodesep=0.6, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
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References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 7. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
Navigating the NMR Landscape of Substituted Piperidines: A Comparative Analysis of 1-Boc-4-Formyl-4-methylpiperidine and its Analogue
A detailed examination of the ¹H and ¹³C NMR spectral data of 1-Boc-4-formyl-4-methylpiperidine and its structural analogue, 1-Boc-4-formylpiperidine, provides crucial insights for researchers and professionals in drug development. The subtle yet significant differences in their spectral properties, arising from the presence of a methyl group at the C4 position, underscore the importance of precise analytical techniques in the characterization of these valuable synthetic building blocks.
Piperidine derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of various substituents onto the piperidine ring allows for the fine-tuning of a molecule's pharmacological properties. The Boc (tert-butoxycarbonyl) protecting group is commonly employed during the synthesis of these complex molecules to mask the reactivity of the piperidine nitrogen. The formyl group, on the other hand, serves as a versatile handle for further chemical modifications. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of this compound and 1-Boc-4-formylpiperidine, highlighting the impact of the C4-methyl group on the chemical environment of the piperidine ring.
Comparative NMR Data Analysis
The ¹H and ¹³C NMR spectra of this compound and its analogue, 1-Boc-4-formylpiperidine, reveal distinct chemical shifts and coupling patterns that are instrumental in their structural elucidation. Below is a summary of the key NMR data for these compounds.
Table 1: ¹H NMR Data (CDCl₃, 500 MHz)
| Assignment | This compound (Predicted) | 1-Boc-4-formylpiperidine [1] |
| CHO | ~9.6 ppm (s) | 9.76 ppm (t, J = 1.9 Hz) |
| Piperidine H (adjacent to N) | ~3.6-3.8 ppm (m) | 3.75 – 3.67 ppm (m) |
| Piperidine H (adjacent to N) | ~3.1-3.3 ppm (m) | 3.39 – 3.26 ppm (m) |
| Piperidine CH₂ | ~1.6-1.8 ppm (m) | 2.42 ppm (td, J = 7.4, 1.9 Hz) |
| Piperidine CH₂ | ~1.4-1.6 ppm (m) | 1.94 – 1.67 ppm (m) |
| CH₃ | ~1.1 ppm (s) | - |
| Boc (t-butyl) | 1.45 ppm (s) | 1.46 ppm (s) |
Table 2: ¹³C NMR Data (CDCl₃, 125 MHz)
| Assignment | This compound (Predicted) | 1-Boc-4-formylpiperidine [1] |
| C=O (aldehyde) | ~205 ppm | 203.1 ppm |
| C=O (Boc) | ~155 ppm | 154.8 ppm |
| C (quaternary, Boc) | ~80 ppm | 79.0 ppm |
| C4 (quaternary) | ~48 ppm | - |
| CH (piperidine, C4) | - | 57.4 ppm |
| CH₂ (piperidine, adjacent to N) | ~40 ppm | 46.4 ppm |
| CH₂ (piperidine) | ~30 ppm | 34.5, 30.4, 29.7, 29.6, 29.4, 29.3, 26.5 ppm |
| CH₃ | ~20 ppm | - |
| CH₃ (Boc) | 28.4 ppm | 28.7 ppm |
Note: The NMR data for this compound is based on predicted values due to the absence of publicly available experimental spectra at the time of this publication. The data for 1-Boc-4-formylpiperidine is sourced from experimental findings.
The most notable difference in the ¹H NMR spectra is the presence of a singlet at approximately 1.1 ppm for this compound, corresponding to the protons of the C4-methyl group. In the ¹³C NMR spectrum, the key distinction is the appearance of a quaternary carbon signal around 48 ppm for the methylated compound, replacing the methine signal observed at 57.4 ppm for 1-Boc-4-formylpiperidine. These differences are a direct consequence of the substitution at the C4 position and serve as clear diagnostic markers for distinguishing between the two compounds.
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like the piperidine derivatives discussed.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 220 ppm
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Logical Workflow for NMR Analysis
The process of analyzing and comparing the NMR data of these piperidine derivatives can be visualized as a logical workflow.
Caption: Workflow for the NMR analysis and comparison of substituted piperidines.
Conclusion
The detailed ¹H and ¹³C NMR analysis is indispensable for the unambiguous characterization of substituted piperidines like this compound and its analogues. The presence of the C4-methyl group induces significant and predictable changes in the NMR spectra, providing a clear method for their differentiation. For researchers in drug discovery and development, a thorough understanding of these spectral differences is crucial for confirming the identity and purity of their synthetic intermediates, thereby ensuring the reliability and reproducibility of their research. The protocols and comparative data presented in this guide serve as a valuable resource for scientists working with these important classes of molecules.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-Boc-4-Formyl-4-methylpiperidine and Its Analogs
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of synthetic intermediates is crucial for structural confirmation and purity assessment. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 1-Boc-4-formyl-4-methylpiperidine with the experimental data of two structurally related alternatives: N-tert-Butoxycarbonyl-4-piperidone and 1-Boc-4-methylpiperidine. This analysis offers insights into how functional group modifications on the piperidine ring influence fragmentation pathways.
Executive Summary
Mass spectrometry is an indispensable tool for the structural elucidation of novel chemical entities. The fragmentation pattern of a molecule provides a unique fingerprint that can be used for its identification. This guide focuses on the predicted fragmentation of this compound, a substituted piperidine derivative of interest in medicinal chemistry. By comparing its theoretical fragmentation with the known mass spectra of N-tert-Butoxycarbonyl-4-piperidone and 1-Boc-4-methylpiperidine, we can highlight the characteristic fragmentation pathways dictated by the Boc protecting group, the piperidine ring, and the substituents at the 4-position.
Comparative Analysis of Fragmentation Patterns
The mass spectrometric fragmentation of these N-Boc-piperidine derivatives is primarily governed by three structural features: the tert-butoxycarbonyl (Boc) group, the piperidine ring, and the substituent at the 4-position. The following table summarizes the key mass-to-charge ratios (m/z) and their proposed assignments for the target compound and its alternatives under electron ionization.
| m/z | Proposed Fragment Ion | This compound (Predicted) | N-tert-Butoxycarbonyl-4-piperidone (Experimental) | 1-Boc-4-methylpiperidine (Predicted) |
| M+• | Molecular Ion | 227 | 199 | 199 |
| M-15 | [M - CH₃]+ | 212 | - | 184 |
| M-29 | [M - CHO]+ | 198 | - | - |
| M-43 | [M - C₃H₇]+ | 184 | 156 | 156 |
| M-57 | [M - C₄H₉]+ | 170 | 142 | 142 |
| 101 | [Boc]+ | 101 | 101 | 101 |
| 57 | [C₄H₉]+ (tert-butyl cation) | 57 (High Abundance) | 57 (Base Peak) | 57 (High Abundance) |
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to initiate with the formation of the molecular ion (m/z 227). Subsequent fragmentation is likely to proceed through several key pathways involving the Boc group, the formyl and methyl substituents, and the piperidine ring itself.
A significant fragmentation route involves the cleavage of the Boc group. The tert-butyl cation at m/z 57 is anticipated to be a major peak due to its stability. Loss of the entire Boc group can also occur, leading to a fragment at m/z 127. Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is another characteristic fragmentation pathway, which can result in the formation of a stable iminium ion. Additionally, cleavage of the substituents at the 4-position, such as the loss of the formyl group (CHO, 29 Da) or the methyl group (CH₃, 15 Da), will produce characteristic fragment ions.
Infrared Spectroscopy of 1-Boc-4-Formyl-4-methylpiperidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) spectroscopic features of the functional groups in 1-Boc-4-formyl-4-methylpiperidine. Understanding the characteristic vibrational frequencies of this molecule is crucial for its synthesis, characterization, and application in pharmaceutical development and organic synthesis. This document presents a detailed breakdown of the expected IR absorption peaks based on an analysis of its constituent functional groups and a comparison with analogous molecules.
Data Presentation: Comparative Analysis of Functional Group Vibrations
The following table summarizes the expected and observed infrared absorption frequencies for the key functional groups present in this compound and related reference compounds. This data facilitates the identification and characterization of the target molecule.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) for this compound | Reference Compound | Observed Wavenumber (cm⁻¹) in Reference Compound |
| Aldehyde (Formyl) | C=O Stretch | 1730 - 1720 | 4-Formylpiperidine | Not explicitly available, but saturated aldehydes typically absorb in the 1740-1720 cm⁻¹ range.[1][2] |
| C-H Stretch | 2830 - 2800 and 2730 - 2700 | 4-Formylpiperidine | Not explicitly available, but aldehydes show two characteristic bands in these regions.[1][2] | |
| Boc Protecting Group | C=O Stretch (Urethane) | 1690 - 1670 | N-Boc-piperidine | ~1685 cm⁻¹ |
| C-O Stretch | 1250 - 1150 | N-Boc-piperidine | Multiple bands observed in this region. | |
| C-H Bending (tert-butyl) | 1390 - 1365 (doublet) | N-Boc-piperidine | ~1390 and ~1365 cm⁻¹ | |
| Piperidine Ring | C-N Stretch | 1200 - 1020 | 4-Methylpiperidine | Not explicitly available, but generally observed in this range. |
| C-H Stretch (CH₂, CH) | 2950 - 2850 | 4-Methylpiperidine | Multiple bands observed in this region. | |
| Methyl Group | C-H Asymmetric Stretch | ~2960 | 4-Methylpiperidine | ~2960 cm⁻¹ |
| C-H Symmetric Stretch | ~2870 | 4-Methylpiperidine | ~2870 cm⁻¹ | |
| C-H Bending | ~1460 and ~1375 | 4-Methylpiperidine | ~1450 and ~1375 cm⁻¹ |
Interpretation and Comparison
The infrared spectrum of this compound is expected to exhibit a combination of the characteristic absorption bands of its three main components: the formyl group, the Boc protecting group, and the 4-methylpiperidine ring.
-
Aldehyde Group: The most prominent and diagnostic peak for the aldehyde functional group is the strong C=O stretching vibration, anticipated to appear around 1730-1720 cm⁻¹. This is consistent with a saturated, non-conjugated aldehyde.[1][2] Additionally, two weaker C-H stretching bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹. The presence of this pair of absorptions is a strong indicator of an aldehyde and helps to distinguish it from a ketone.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group introduces a strong urethane carbonyl (C=O) stretching band, typically observed at a lower frequency than the aldehyde carbonyl, around 1690-1670 cm⁻¹. This is due to the influence of the adjacent nitrogen atom. The Boc group also displays characteristic C-O stretching vibrations in the 1250-1150 cm⁻¹ region and a distinctive doublet for the C-H bending of the tert-butyl group around 1390 cm⁻¹ and 1365 cm⁻¹.
-
4-Methylpiperidine Ring: The piperidine ring and its methyl substituent contribute to the C-H stretching region between 2950 and 2850 cm⁻¹. The C-N stretching vibration of the piperidine ring is expected in the fingerprint region, typically between 1200 and 1020 cm⁻¹. The methyl group will also show characteristic bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹.
By comparing the experimental spectrum of a sample with the data presented in the table, researchers can confirm the presence of these key functional groups and thus verify the identity and purity of this compound. The absence of certain peaks or the appearance of unexpected absorptions could indicate incomplete reaction, side products, or impurities.
Experimental Protocols
Accurate infrared spectral data is contingent on proper sample preparation and instrument operation. Below are detailed methodologies for obtaining high-quality FTIR spectra for a compound like this compound, which is typically a solid at room temperature.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This is a common and convenient method for analyzing solid and liquid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty, clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Data Acquisition: Collect the infrared spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Potassium Bromide (KBr) Pellet Method
This traditional method is suitable for obtaining high-resolution spectra of solid samples.
-
Sample Preparation: Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.
-
Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded for reference.
-
Analysis: The resulting spectrum will show the absorption bands of the sample.
Mandatory Visualization
The following diagram illustrates the general workflow for obtaining and analyzing the infrared spectrum of this compound.
Caption: Workflow for FTIR spectroscopic analysis of this compound.
References
A Comparative Guide to 1-Boc-4-Formyl-4-methylpiperidine and Other Formylpiperidines for Synthetic Applications
For researchers, scientists, and drug development professionals, the selection of the appropriate building block is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an objective comparison of 1-Boc-4-formyl-4-methylpiperidine with other commercially available formylpiperidines, namely 1-Boc-4-formylpiperidine and N-Boc-3-formylpiperidine. The comparison is supported by available experimental data on their performance in key synthetic transformations, detailed experimental protocols, and an analysis of their structural and electronic differences.
The strategic introduction of substituted piperidine moieties is a cornerstone of modern medicinal chemistry. Formylpiperidines, protected with a tert-butyloxycarbonyl (Boc) group, are particularly valuable intermediates, offering a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The choice between different isomers and substituted analogs can have profound implications for reactivity, stereoselectivity, and the overall success of a synthetic campaign. This guide focuses on a comparative analysis of three key formylpiperidine building blocks to aid in the selection of the optimal reagent for specific synthetic challenges.
Physicochemical Properties: A Tabulated Comparison
A summary of the key physicochemical properties of this compound, 1-Boc-4-formylpiperidine, and N-Boc-3-formylpiperidine is presented below. These properties can influence reaction conditions, solubility, and purification strategies.
| Property | This compound | 1-Boc-4-formylpiperidine | N-Boc-3-formylpiperidine |
| CAS Number | 189442-92-0[1][2] | 137076-22-3[3][4] | 118156-93-7[5][6][7] |
| Molecular Formula | C₁₂H₂₁NO₃[1][2] | C₁₁H₁₉NO₃[3][4] | C₁₁H₁₉NO₃[5][6][8] |
| Molecular Weight | 227.30 g/mol [1] | 213.27 g/mol [3][4] | 213.27 g/mol [5][6][7][8] |
| Appearance | Not specified | Solid[4] | Powder or liquid[6] |
| Melting Point | Not specified | 35 °C[3] or 34-40 °C[4] | Not specified |
| Boiling Point | Not specified | 295.4 °C (Predicted)[3] | 295.4±33.0 °C (Predicted)[5][8] |
| Topological Polar Surface Area | 46.6 Ų[1] | Not specified | 46.6 Ų[5] |
Comparative Reactivity in Key Transformations
The primary utility of formylpiperidines in synthesis lies in the reactivity of the aldehyde functional group. Two of the most common and important transformations involving aldehydes are olefination reactions (such as the Wittig and Horner-Wadsworth-Emmons reactions) and reductive amination. The structural differences between the three compared formylpiperidines are expected to influence the outcomes of these reactions.
Structural and Electronic Considerations
The key structural differentiator for This compound is the presence of a methyl group at the C4 position, adjacent to the formyl group. This methyl group introduces steric hindrance around the aldehyde, which can be expected to modulate its reactivity towards nucleophiles. In contrast, 1-Boc-4-formylpiperidine lacks this steric encumbrance at the C4 position. N-Boc-3-formylpiperidine , with the formyl group at the C3 position, presents a different electronic and steric environment altogether, which can lead to altered reactivity and regioselectivity in subsequent transformations.
Experimental Data and Protocols
A comprehensive search of the scientific literature for direct comparative studies with quantitative data on the reactivity of these three specific compounds proved challenging. However, by compiling and analyzing individual experimental protocols and reported outcomes for similar reaction classes, we can infer a comparative performance profile.
Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions
Olefination reactions are fundamental for the construction of carbon-carbon double bonds. The steric environment around the aldehyde is a critical factor in determining the efficiency and stereoselectivity of these transformations.
Caption: Generalized workflow for reductive amination reactions.
Expected Impact of Substituent Position: The position of the formyl group is expected to play a significant role in the outcome of reductive amination. For 1-Boc-4-formylpiperidine and its 4-methyl analog, the resulting amine will be attached at the C4 position. In the case of N-Boc-3-formylpiperidine, the new amine substituent will be at the C3 position, leading to a different substitution pattern on the piperidine ring. The steric hindrance from the C4-methyl group in this compound may also influence the rate of imine formation and subsequent reduction.
Conclusion and Recommendations
The choice between this compound, 1-Boc-4-formylpiperidine, and N-Boc-3-formylpiperidine will ultimately depend on the specific synthetic goal.
-
This compound is the ideal choice when the introduction of a quaternary center at the C4 position of the piperidine ring is desired. The presence of the methyl group can also be exploited to influence the conformational properties of the final molecule. Researchers should anticipate potentially slower reaction rates in sterically demanding transformations compared to its non-methylated counterpart.
-
1-Boc-4-formylpiperidine offers a less sterically hindered aldehyde at the C4 position, making it a suitable substrate for a wide range of nucleophilic additions and other transformations where steric bulk is a concern. It is a versatile building block for the synthesis of 4-substituted piperidines.
-
N-Boc-3-formylpiperidine provides a distinct substitution pattern, allowing for the introduction of functionality at the C3 position of the piperidine ring. This can be crucial for accessing specific pharmacophores and exploring different regions of chemical space in drug discovery programs.
While direct comparative quantitative data is sparse in the public domain, the structural and electronic differences highlighted in this guide provide a rational basis for the selection of the most appropriate formylpiperidine building block for a given synthetic application. It is recommended that researchers perform small-scale test reactions to optimize conditions for their specific substrates when using these reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. sciepub.com [sciepub.com]
- 6. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. atc.io [atc.io]
A Comparative Guide to Alternative Reagents for the Formylation of 1-Boc-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of synthetic routes to a key building block, tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate.
The formylation of 1-Boc-4-methylpiperidine to produce tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate is a critical transformation in the synthesis of various pharmaceutical agents. The resulting aldehyde serves as a versatile handle for further molecular elaboration. This guide provides a comparative overview of alternative reagents and methodologies for this formylation, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid in method selection and optimization.
Comparison of Formylation Methodologies
Several synthetic strategies can be employed for the formylation of 1-Boc-4-methylpiperidine. The primary approaches include the oxidation of the corresponding primary alcohol, direct C-H formylation, and formylation via a lithiated intermediate. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate compatibility.
| Method | Reagent(s) | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | >95[1] | 2-4[1] | High yield, reliable for a wide range of substrates.[1] | Requires cryogenic temperatures (-78 °C), produces odorous dimethyl sulfide.[1] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | ~90 | 1-3[1][2] | Mild conditions (room temperature), high chemoselectivity.[3][4] | Reagent can be expensive and potentially explosive.[3] |
| TEMPO-catalyzed Oxidation | TEMPO, NaBr, NaOCl | 85-95[1] | 1-2[1] | Catalytic, uses inexpensive reagents, environmentally benign byproducts.[1] | Can be substrate-dependent, potential for halogenated byproducts.[1] |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Not reported for this substrate | 3-17[5] | Direct C-H formylation of electron-rich substrates.[6] | Requires a strong Lewis acid, reagent is a suspected carcinogen.[5][7] |
| Catalytic Formylation | CO₂, H₂, Cu(gly)₂ catalyst | ~95 (for piperidine)[3] | 4[3] | Utilizes sustainable C1 sources (CO₂).[8] | Requires high pressure and temperature.[3] |
| Lithiation-Formylation | n-BuLi, TMEDA, DMF | Not reported for this substrate | - | Site-selective formylation.[9] | Requires anhydrous conditions and cryogenic temperatures. |
Experimental Protocols
Oxidation of 1-Boc-4-hydroxymethyl-4-methylpiperidine
A common and effective route to the target aldehyde is the oxidation of the corresponding primary alcohol, 1-Boc-4-hydroxymethyl-4-methylpiperidine. This precursor can be synthesized from 1-Boc-4-methylpiperidine-4-carboxylic acid.[10]
This reliable, high-yield method involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperatures.[11][12][13]
Protocol:
-
In a flask under an inert atmosphere, a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C.
-
Anhydrous DMSO (2.5 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 1-Boc-4-hydroxymethyl-4-methylpiperidine (1.0 equivalent) in anhydrous DCM is added slowly, maintaining the temperature below -65 °C.
-
The reaction is stirred at -78 °C for 1 hour.
-
Triethylamine (5.0 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude aldehyde.[1]
This method utilizes a hypervalent iodine reagent and offers the advantage of proceeding under mild, room temperature conditions.[3][4]
Protocol:
-
To a stirred solution of 1-Boc-4-hydroxymethyl-4-methylpiperidine (1.0 equivalent) in anhydrous DCM at room temperature, Dess-Martin Periodinane (1.2 equivalents) is added in one portion.[1]
-
The reaction is stirred at room temperature for 1-3 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
The mixture is stirred until all solids dissolve, and the layers are separated.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the product.[1]
Rieche Formylation
This method allows for the direct formylation of C-H bonds in electron-rich substrates using dichloromethyl methyl ether and a Lewis acid catalyst.[6][7]
Protocol:
-
A solution of 1-Boc-4-methylpiperidine (1.0 equivalent) in anhydrous DCM is cooled to 0 °C under an inert atmosphere.
-
Titanium tetrachloride (TiCl₄, 1.8 equivalents) is added slowly.
-
After stirring for 5 minutes, dichloromethyl methyl ether (1.1 equivalents) is added dropwise.
-
The mixture is stirred at 0 °C for 3 hours.
-
The reaction is quenched with ice-cold water, and the product is extracted with DCM.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by silica gel chromatography.[5]
Signaling Pathways and Experimental Workflows
Caption: Synthetic routes to tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate.
Conclusion
The choice of formylation reagent for 1-Boc-4-methylpiperidine depends on several factors, including available starting materials, scale, and equipment. Oxidation of the corresponding alcohol via Swern or Dess-Martin periodinane methods provides reliable and high-yielding routes, although with considerations for temperature control and reagent handling. Direct formylation methods like the Rieche reaction are conceptually appealing but may require optimization for this specific substrate and involve hazardous reagents. Catalytic methods using CO₂ represent a greener alternative but necessitate specialized high-pressure equipment. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. rsc.org [rsc.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 6. Rieche formylation - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. Formylation - Common Conditions [commonorganicchemistry.com]
- 10. echemi.com [echemi.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Catalyst Efficacy in Reactions of 1-Boc-4-Formyl-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of different catalytic systems for chemical transformations of 1-Boc-4-formyl-4-methylpiperidine, a key building block in medicinal chemistry. The choice of catalyst is critical in determining reaction outcomes, including yield, stereoselectivity, and functional group compatibility. Here, we compare the efficacy of organocatalysts, transition metal catalysts, and biocatalysts for distinct and valuable transformations of this versatile substrate.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the expected performance of three distinct catalytic approaches for the transformation of this compound. These selected reactions highlight the unique advantages of each catalyst class.
| Catalyst Type | Catalyst Example | Reaction Type | Product | Yield | Stereoselectivity | Key Advantages |
| Organocatalyst | (S)-Proline | Aldol Reaction | β-hydroxy aldehyde | Good to Excellent | High (up to >99% ee) | Metal-free, mild conditions, high enantioselectivity. |
| Transition Metal | Wittig Reagent (Phosphonium Ylide) | Olefination | Alkene | Good to Excellent | Generally low, favors Z-alkene with unstabilized ylides | Reliable C=C bond formation, broad functional group tolerance. |
| Biocatalyst | Alcohol Dehydrogenase (ADH) | Reduction | Chiral Alcohol | Excellent | Excellent (>99% ee) | High stereoselectivity, mild aqueous conditions, environmentally friendly. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative examples based on established literature procedures for similar substrates.
Organocatalyzed Asymmetric Aldol Reaction
This protocol describes the (S)-proline-catalyzed aldol reaction between this compound and a ketone (e.g., acetone).
Materials:
-
This compound
-
Acetone (or other ketone)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen solvent (4 mL), add the ketone (10.0 mmol).
-
Add (S)-proline (0.3 mmol, 30 mol%) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy aldehyde.
-
Determine the yield and enantiomeric excess (ee) using appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Transition Metal-Catalyzed Olefination (Wittig Reaction)
This protocol outlines the olefination of this compound using a Wittig reagent.[1][2][3]
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide (or other phosphonium salt)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous NH4Cl solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions and stirring equipment
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt (1.2 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C and add the strong base (1.2 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic color of the ylide should develop.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the alkene.
Biocatalyzed Stereoselective Reduction
This protocol describes the asymmetric reduction of this compound to the corresponding chiral alcohol using an alcohol dehydrogenase (ADH).[4][5]
Materials:
-
This compound
-
Alcohol Dehydrogenase (ADH) preparation (e.g., from Lactobacillus kefir)
-
Nicotinamide adenine dinucleotide (NADH) or a cofactor regeneration system (e.g., isopropanol and a secondary ADH)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and shaking/stirring equipment
Procedure:
-
In a suitable reaction vessel, prepare a solution of the phosphate buffer.
-
If not using a whole-cell system with endogenous cofactor regeneration, add NADH (or NAD+ and the components of the regeneration system, e.g., a high concentration of isopropanol).
-
Add the ADH enzyme preparation to the buffer.
-
Add this compound (substrate) to the reaction mixture. The concentration should be optimized for the specific enzyme (typically in the range of 10-100 mM).
-
Gently shake or stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress using an appropriate method (e.g., GC or HPLC).
-
Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the chiral alcohol.
-
Determine the yield and enantiomeric excess (ee) by GC or HPLC analysis on a chiral stationary phase.
Visualizations
Experimental Workflow for Catalyst Comparison
Caption: Experimental workflow for comparing different catalytic systems.
Logical Relationship of Catalyst Choice and Reaction Outcome
Caption: Decision guide for catalyst selection based on synthetic goals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
Yield comparison of different synthetic routes to 1-Boc-4-Formyl-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent synthetic routes to 1-Boc-4-Formyl-4-methylpiperidine, a valuable building block in medicinal chemistry. The comparison is based on reported experimental data, offering insights into the yield, efficiency, and procedural aspects of each pathway.
At a Glance: Yield Comparison of Synthetic Routes
The two primary strategies for the synthesis of this compound diverge from the common starting material, 1-Boc-4-piperidone. The first route involves an oxidation pathway, while the second utilizes a nitrile reduction.
| Route | Starting Material | Intermediate | Final Product Yield | Overall Yield | Key Transformation |
| Route 1: Oxidation | 1-Boc-4-piperidone | (1-Boc-4-methylpiperidin-4-yl)methanol | 92% | 74.5% | Dess-Martin Oxidation |
| Route 2: Nitrile Reduction | 1-Boc-4-piperidone | 1-Boc-4-methylpiperidine-4-carbonitrile | 85% | 80.8% | DIBAL-H Reduction |
Synthetic Route 1: The Oxidation Pathway
This two-step synthesis commences with a Grignard reaction on 1-Boc-4-piperidone to introduce the methyl group and form a primary alcohol, which is subsequently oxidized to the target aldehyde.
Experimental Protocols
Step 1: Synthesis of (1-Boc-4-methylpiperidin-4-yl)methanol
To a solution of 1-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether is added dropwise. The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford (1-Boc-4-methylpiperidin-4-yl)methanol. This procedure has a reported yield of 81%.
Step 2: Synthesis of this compound via Dess-Martin Oxidation
To a solution of (1-Boc-4-methylpiperidin-4-yl)methanol (1 equivalent) in dichloromethane (DCM) is added Dess-Martin periodinane (1.5 equivalents) in one portion at room temperature. The reaction mixture is stirred for 3 hours, after which it is diluted with diethyl ether and quenched with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to yield this compound. A yield of 92% has been reported for this oxidation step.
Synthetic Route 2: The Nitrile Reduction Pathway
This alternative two-step route also begins with 1-Boc-4-piperidone, which is first converted to a cyanohydrin that is subsequently transformed into the nitrile. The final step involves the partial reduction of the nitrile to the aldehyde.
Experimental Protocols
Step 1: Synthesis of 1-Boc-4-methylpiperidine-4-carbonitrile
A solution of 1-Boc-4-piperidone (1 equivalent) and p-toluenesulfonylmethyl isocyanide (1.1 equivalents) in dimethoxyethane (DME) is cooled to -78°C. A solution of potassium tert-butoxide (2.2 equivalents) in THF is added dropwise, and the reaction mixture is stirred at -78°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with water, and the mixture is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give 1-Boc-4-methylpiperidine-4-carbonitrile with a reported yield of 95%.
Step 2: Synthesis of this compound via DIBAL-H Reduction
To a solution of 1-Boc-4-methylpiperidine-4-carbonitrile (1 equivalent) in anhydrous toluene at -78°C is added a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 equivalents) in toluene dropwise. The reaction mixture is stirred at -78°C for 3 hours. The reaction is then quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound. This reduction has been reported with a yield of 85%.
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes to this compound.
Caption: Comparative synthetic pathways to this compound.
A Comparative Guide to the Synthesis of 1-Boc-4-Formyl-4-methylpiperidine for Pharmaceutical Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Boc-4-formyl-4-methylpiperidine is a valuable building block in the synthesis of a variety of pharmacologically active molecules. This guide provides a cost-benefit analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a clear comparison to aid in the selection of the most appropriate method for your research needs.
This analysis focuses on two common and effective strategies: the oxidation of a primary alcohol and the reduction of a carboxylic acid derivative. Each method presents a unique set of advantages and disadvantages in terms of cost, reaction conditions, and overall efficiency.
Method 1: Oxidation of 1-Boc-4-hydroxymethyl-4-methylpiperidine
This approach is a straightforward and widely used method for the synthesis of aldehydes. Two common oxidation protocols are compared here: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Experimental Protocols
Swern Oxidation:
A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere. To this, a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM is added dropwise, and the mixture is stirred for 15 minutes. A solution of 1-Boc-4-hydroxymethyl-4-methylpiperidine (1.0 equivalent) in DCM is then added slowly, and the reaction is stirred for 1 hour at -78 °C. Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Dess-Martin Periodinane (DMP) Oxidation:
To a solution of 1-Boc-4-hydroxymethyl-4-methylpiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Cost-Benefit Analysis: Oxidation Methods
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Starting Material Cost | 1-Boc-4-hydroxymethyl-4-methylpiperidine: ~$150-250/g | 1-Boc-4-hydroxymethyl-4-methylpiperidine: ~$150-250/g |
| Reagent Cost | Oxalyl chloride (
| Dess-Martin periodinane: ~$20-30/g - Relatively expensive |
| Reaction Conditions | Requires cryogenic temperatures (-78 °C) and careful control of additions. | Room temperature, operationally simpler. |
| Yield | Typically high (85-95%) | Generally high (90-98%) |
| Purity | High, but purification can be required to remove sulfur byproducts. | High, and workup is generally cleaner. |
| Safety/Handling | Oxalyl chloride is toxic and corrosive. The reaction produces foul-smelling dimethyl sulfide. | DMP is a stable, non-volatile solid, but can be shock-sensitive. |
| Scalability | Readily scalable, with cost benefits at larger scales. | Less cost-effective for large-scale synthesis due to the high cost of DMP. |
Method 2: Reduction of a 1-Boc-4-methylpiperidine-4-carboxylic Acid Derivative (Weinreb Amide Approach)
This method involves the conversion of the corresponding carboxylic acid to a Weinreb amide, which can then be selectively reduced to the aldehyde. This two-step process offers excellent control and avoids over-reduction to the alcohol.
Experimental Protocols
Step 2a: Synthesis of the Weinreb Amide
To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 equivalent) in an appropriate aprotic solvent (e.g., DCM or THF) is added a coupling agent such as propylphosphonic anhydride (T3P) or a carbodiimide, followed by N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 equivalents). The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then worked up by washing with aqueous acid and base, and the organic layer is dried and concentrated. The crude Weinreb amide is purified by column chromatography.
Step 2b: Reduction of the Weinreb Amide to the Aldehyde
The purified Weinreb amide (1.0 equivalent) is dissolved in an anhydrous ether solvent such as tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of a reducing agent, typically diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH) (1.1 equivalents), is added dropwise. The reaction is stirred at low temperature for 1-3 hours. The reaction is carefully quenched with a Rochelle's salt solution or dilute acid. The mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford the crude aldehyde, which is purified by column chromatography.
Cost-Benefit Analysis: Weinreb Amide Reduction
| Parameter | Weinreb Amide Reduction |
| Starting Material Cost | 1-Boc-4-methylpiperidine-4-carboxylic acid: ~$100-200/g |
| Reagent Cost | N,O-Dimethylhydroxylamine HCl (
|
| Reaction Conditions | Two distinct steps. The reduction step requires low temperatures. |
| Yield | Generally high for both steps, with overall yields often in the 70-85% range. |
| Purity | High, with purification required after each step. |
| Safety/Handling | Hydride reducing agents are pyrophoric and require careful handling. |
| Scalability | Scalable, but the two-step process adds to the overall production time. |
Visualizing the Synthetic Workflows
To better illustrate the sequence of operations for each synthetic pathway, the following diagrams have been generated.
Figure 1: Workflow for the Swern Oxidation.
Figure 2: Workflow for the Dess-Martin Periodinane Oxidation.
Figure 3: Workflow for the Weinreb Amide Reduction.
Conclusion and Recommendations
The choice between these synthetic routes will ultimately depend on the specific needs and resources of the research team.
-
For small-scale, rapid synthesis where operational simplicity is a priority, the Dess-Martin periodinane oxidation is an excellent choice. Despite the higher reagent cost, the mild conditions and clean reaction profile can save significant time in purification.
-
For larger-scale synthesis where cost is a major consideration, the Swern oxidation is a more economical option. While it requires more careful control of reaction conditions, the low cost of the reagents makes it highly attractive for producing larger quantities of the target aldehyde.
By carefully considering the factors outlined in this guide, researchers can select the most suitable synthetic strategy for obtaining this compound, thereby streamlining their drug discovery and development efforts.
The Biological Activity of Derivatives from 1-Boc-4-Formyl-4-methylpiperidine: A Field Ripe for Exploration
Despite the significant role of the piperidine scaffold in medicinal chemistry, a comprehensive review of the biological activities of derivatives synthesized specifically from 1-Boc-4-formyl-4-methylpiperidine reveals a notable gap in currently available scientific literature. While this starting material is recognized as a valuable building block for creating complex molecules, detailed studies outlining the synthesis and subsequent biological evaluation of its direct derivatives are not readily found in public databases.
The piperidine ring is a ubiquitous feature in a vast array of biologically active compounds, contributing to their efficacy in targeting a wide range of diseases.[1][2] Derivatives of the broader piperidine class have shown significant promise and are utilized in the development of analgesics, anti-inflammatory agents, antifungals, and as antagonists for receptors like CCR5, which is relevant in HIV research.[3][4][5] The tert-butoxycarbonyl (Boc) protecting group, present in this compound, is a standard tool in organic synthesis, allowing for controlled chemical modifications at other sites of the molecule.[3]
However, the specific substitution pattern of a formyl and a methyl group at the 4-position of the piperidine ring in the starting material, this compound, presents a unique chemical scaffold. The aldehyde (formyl) group is a versatile functional handle that can be readily transformed into a variety of other chemical moieties, suggesting that a diverse library of derivatives could be synthesized. These potential derivatives could include, but are not limited to, amines, alcohols, carboxylic acids, and various heterocyclic systems, each with the potential for distinct biological activities.
The lack of published research focusing on the biological activities of these specific derivatives presents both a challenge and an opportunity for the scientific community. It indicates an underexplored area within medicinal chemistry. The synthesis and screening of a library of compounds derived from this compound could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.
Future research in this area would ideally involve:
-
Synthesis of a diverse library of derivatives from this compound, targeting a range of functional groups and structural motifs.
-
Comprehensive biological screening of these new compounds against various cellular and molecular targets to identify potential therapeutic applications.
-
Structure-activity relationship (SAR) studies to understand how chemical modifications influence biological activity and to guide the design of more potent and selective compounds.
While a detailed comparison guide with experimental data, protocols, and signaling pathways for derivatives of this compound cannot be constructed at this time due to the absence of specific literature, the foundational knowledge of piperidine chemistry suggests that this is a promising, yet untapped, area for drug discovery and development. Researchers and scientists are encouraged to explore this chemical space to potentially uncover new and valuable bioactive molecules.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
The Strategic Utility of 1-Boc-4-Formyl-4-methylpiperidine in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design and synthesis of novel therapeutics. The piperidine scaffold is a ubiquitous motif in medicinal chemistry, and its functionalization plays a pivotal role in determining the pharmacological profile of a drug candidate. This guide provides a comparative analysis of 1-Boc-4-Formyl-4-methylpiperidine, a versatile building block, against alternative piperidine-based synthons in the context of drug discovery, with a focus on the development of G-protein coupled receptor (GPCR) antagonists.
The strategic incorporation of a 4,4-disubstituted piperidine moiety, such as that derived from this compound, can offer significant advantages in drug design. The gem-disubstitution at the 4-position can introduce conformational rigidity, which may lead to enhanced binding affinity and selectivity for the target receptor. Furthermore, the formyl group provides a versatile handle for a variety of chemical transformations, allowing for the exploration of diverse chemical space.
Case Study: CCR5 Antagonists for HIV-1 Therapy
A prominent example of the application of a 4,4-disubstituted piperidine building block is in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists, a class of antiviral drugs used to treat HIV-1 infection. The CCR5 receptor is a GPCR that facilitates the entry of the HIV-1 virus into host cells.
One notable CCR5 antagonist, Sch-350634, utilizes N'-Boc-4-methyl-4-aminopiperidine, a close derivative of this compound, as a key structural component.[1] The synthesis of this class of compounds highlights the utility of this building block in constructing complex molecular architectures with potent biological activity.
Comparative Analysis: Performance with an Alternative Building Block
To objectively assess the performance of this compound-derived structures, we will compare the synthesis and biological activity of a representative CCR5 antagonist derived from it with an alternative approach utilizing a different piperidine building block, namely a piperidine-4-carboxamide scaffold.
| Parameter | Case Study 1: Sch-350634 (from N'-Boc-4-methyl-4-aminopiperidine) | Case Study 2: Piperidine-4-carboxamide Derivative |
| Key Piperidine Building Block | N'-Boc-4-methyl-4-aminopiperidine | 1-Acetylpiperidin-4-yl group |
| Target | CCR5 | CCR5 |
| Biological Activity (IC50) | Potent inhibition of HIV-1 entry and replication | Low to sub-nanomolar CCR5 antagonists |
| Key Synthetic Step | Reductive amination or acylation of the 4-amino group | Amide coupling to the piperidine-4-carboxamide |
| Reported Yields | Generally high yields for key coupling steps | Not explicitly detailed for direct comparison |
| Key Physicochemical Feature | 4,4-disubstitution for conformational constraint | N-acylated piperidine for modulating properties |
This table provides a qualitative comparison based on available literature. Direct quantitative comparison of yields and specific IC50 values is challenging due to variations in experimental conditions and reporting standards across different studies.
Experimental Protocols
General Synthesis of Piperazino-piperidine based CCR5 Antagonists (Illustrative)
The synthesis of CCR5 antagonists like Sch-350634 involves a multi-step sequence. A key transformation is the coupling of the 4-amino-4-methylpiperidine core with a suitably functionalized piperazine moiety.
Materials:
-
N'-Boc-4-methyl-4-aminopiperidine
-
Substituted piperazine derivative
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Procedure:
-
Dissolve the N'-Boc-4-methyl-4-aminopiperidine and the carboxylic acid-functionalized piperazine derivative in an appropriate solvent such as DMF.
-
Add the coupling agents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired coupled product.
-
The Boc-protecting group can be removed under acidic conditions (e.g., TFA in DCM) to yield the final CCR5 antagonist.
General Synthesis of Piperidine-4-carboxamide based CCR5 Antagonists (Illustrative)
The synthesis of this class of antagonists typically involves the formation of an amide bond between a piperidine-4-carboxylic acid derivative and a suitable amine.
Materials:
-
1-Acetylpiperidine-4-carboxylic acid
-
Substituted aniline derivative
-
Coupling agents (e.g., EDCI, HOBt)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of 1-acetylpiperidine-4-carboxylic acid in a solvent like dichloromethane, add coupling agents such as EDCI and HOBt.
-
Add the substituted aniline derivative and a base like triethylamine to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried and concentrated, and the final product is purified by crystallization or chromatography.
Visualizing the Molecular Landscape
To better understand the biological context and the synthetic strategies, the following diagrams are provided.
Caption: Simplified signaling pathway of the CCR5 receptor and the inhibitory action of a CCR5 antagonist.
Caption: Comparative experimental workflows for the synthesis of CCR5 antagonists.
Conclusion
This compound and its derivatives are valuable and versatile building blocks in drug discovery. The case study of CCR5 antagonists demonstrates their successful application in constructing complex, biologically active molecules. The 4,4-disubstitution pattern offers a strategic advantage for introducing conformational constraints, which can be beneficial for optimizing ligand-receptor interactions.
While direct, quantitative comparisons with alternative building blocks from the literature are often challenging due to differing experimental contexts, a qualitative assessment suggests that the choice of the piperidine synthon should be guided by the specific synthetic strategy and the desired structure-activity relationship (SAR) for the target. Both 4,4-disubstituted piperidines and other functionalized piperidines, such as piperidine-4-carboxamides, represent powerful tools in the medicinal chemist's arsenal for the development of novel therapeutics. The detailed experimental protocols and workflows provided in this guide aim to facilitate the informed selection and application of these critical synthetic intermediates in drug discovery programs.
References
Safety Operating Guide
Proper Disposal of 1-Boc-4-Formyl-4-methylpiperidine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical intermediates like 1-Boc-4-Formyl-4-methylpiperidine are of paramount importance. Adherence to established disposal protocols is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, based on available safety data for the compound and its close structural analogs.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is essential to be familiar with the hazard profile of this compound. Based on GHS classifications from available data for this compound and its analogs, appropriate personal protective equipment (PPE) must be worn at all times.[1] This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]
Key Hazard Information:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Sensitization: May cause respiratory irritation.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
Quantitative Safety Data Summary
| Category | Hazard Statement Code | Description | Precautionary Statement Codes |
| Acute Oral Toxicity | H302 | Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation | H315 | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319 | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Step-by-Step Disposal Procedures
The recommended and required method for the disposal of this compound is through a licensed professional waste disposal service. Chemical waste generators are responsible for the correct classification of the waste and must adhere to all local, regional, and national regulations. Under no circumstances should this chemical be disposed of down the drain.
For Unused or Waste this compound:
-
Containerization: Place the waste material in a suitable, clearly labeled, and tightly sealed container. The container must be compatible with the chemical and appropriately designed for hazardous waste.
-
Labeling: Ensure the container is accurately labeled with the full chemical name ("this compound"), CAS number (189442-92-0), and appropriate hazard symbols (e.g., "Harmful," "Irritant").
-
Storage: Store the sealed container in a designated, secure, cool, dry, and well-ventilated area. The storage location should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[3] Access to this area should be restricted to authorized personnel.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. Provide the disposal company with a complete and accurate safety data sheet (SDS) or a detailed chemical profile.
For Spills of this compound:
-
Evacuation and Ventilation: In the event of a significant spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad to contain the substance.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials should also be collected and disposed of as hazardous waste.
-
Disposal: The container with the absorbed spill material should be sealed, labeled, and stored for collection by a licensed waste disposal service.
Experimental Protocols
The safety data sheets for this compound and its analogs do not provide experimental protocols for chemical neutralization or degradation for disposal purposes. The industry-standard and mandated procedure is the transfer of the chemical waste to a licensed and certified disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Boc-4-Formyl-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-Boc-4-Formyl-4-methylpiperidine. The following procedures are based on the known hazards of its constituent functional groups, including aldehydes and substituted piperidines, to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield.[1][7] | Protects against splashes and vapors which can cause serious eye irritation or damage. |
| Hand Protection | Nitrile or butyl rubber gloves.[1] Elbow-length gloves for large quantities. | Provides resistance to aldehydes.[1] Latex and PVC gloves are not recommended.[1] |
| Body Protection | Flame-retardant lab coat, buttoned to full length, with long sleeves.[7] Chemical-resistant apron for larger quantities. | Protects skin from contact and potential splashes. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory.[7][8] For situations with potential for high vapor concentration, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[1][7] | Aldehyde vapors can be harmful if inhaled, causing respiratory tract irritation.[1][2] |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Safe Handling and Storage
Proper handling and storage are critical to prevent exposure and accidents.
Handling Procedures:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[7][8]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Aldehydes can be flammable.[7][9]
-
Static Discharge: Take precautionary measures against static discharge, especially when transferring large quantities.[7]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[7][10] Remove and wash contaminated clothing before reuse.[9]
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry, well-ventilated area.[3] Recommended storage temperature is often 2-8°C.[7] |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.[9] |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[10][11] |
| Container | Keep container tightly closed.[3][10] |
Emergency Procedures and First Aid
Immediate and appropriate response to an exposure is crucial.
First Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][9] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[1][9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |
Spill and Leak Procedures:
-
Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[9][10]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[3] Contain the spill and prevent it from entering drains.[4][12] Collect the material for disposal.
-
Ventilation: Ensure the area is well-ventilated after a spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Guidelines:
-
Waste Containers: Collect waste in a clearly labeled, sealed container.
-
Regulations: Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations.[9][11] Do not pour down the drain.[10][11]
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. isotope.com [isotope.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. wcu.edu [wcu.edu]
- 8. osha.gov [osha.gov]
- 9. web.stanford.edu [web.stanford.edu]
- 10. peptide.com [peptide.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
